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  • Product: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
  • CAS: 125138-49-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene: Structure, Synthesis, and Properties

Disclaimer: The compound 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is not readily indexed in major chemical databases as of the date of this publication. This guide has been developed based on a hypothesized struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is not readily indexed in major chemical databases as of the date of this publication. This guide has been developed based on a hypothesized structure derived from its systematic IUPAC name. The proposed synthetic pathways, properties, and analytical data are predictive and based on established principles of organic chemistry and data from analogous structures. This document is intended for research and development professionals and should be used as a theoretical and practical guide for its potential synthesis and characterization.

Introduction and Overview

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active compounds and advanced materials. Its presence in natural products like the antibiotic vancomycin and its role in agrochemicals and polymer sciences underscore the importance of synthetic routes to novel diaryl ether derivatives.[1][2][3] This guide focuses on the target molecule, 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, a compound that combines several key functional groups: a dichlorinated benzene ring, a methoxy group, and a nitrophenoxy substituent. These features suggest potential for further functionalization and exploration in medicinal chemistry and materials science.

Given the absence of this specific molecule in the current literature, this whitepaper serves as a proactive technical guide for the research scientist. It provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties based on well-characterized precursors, and discuss potential applications and critical safety considerations.

Molecular Structure and Chemical Identifiers

The structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is defined by a central benzene ring substituted with two chlorine atoms, a methoxy group, and a 4-nitrophenoxy group. The substitution pattern is key to its predicted reactivity and properties.

Hypothesized Chemical Structure

Caption: Hypothesized structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Predicted Chemical Identifiers

A summary of the predicted chemical identifiers for the target molecule is presented in Table 1.

IdentifierPredicted Value
Molecular Formula C₁₃H₉Cl₂NO₄
Molecular Weight 314.12 g/mol
IUPAC Name 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
InChI InChI=1S/C13H9Cl2NO4/c1-19-12-7-11(15)13(20-10-5-3-9(16(17)18)4-6-10)8-10(12)14/h3-8H,1H3
InChIKey Predicted based on structure
Canonical SMILES COC1=CC(=C(C=C1Cl)OC2=CC=C(C=C2)[O-])Cl

Proposed Synthesis Pathway

The formation of the diaryl ether bond is the key transformation in the synthesis of the target molecule. Two primary methods are considered state-of-the-art for this purpose: the Ullmann condensation and Nucleophilic Aromatic Substitution (SₙAr).[2][4][5]

Given the structure of the proposed precursors, a Nucleophilic Aromatic Substitution (SₙAr) reaction is the most logical and efficient approach. The precursor 1,5-dichloro-2-methoxy-4-nitrobenzene possesses a nitro group, which is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. The chlorine atom para to the nitro group is expected to be the most susceptible to substitution. The reaction with the nucleophile, 4-nitrophenoxide (generated in situ from 4-nitrophenol and a base), should proceed to form the desired diaryl ether.

Synthesis Workflow Diagram

G cluster_0 Step 1: Preparation of Nucleophile cluster_1 Step 2: SₙAr Reaction cluster_2 Step 3: Workup & Purification A 4-Nitrophenol D 4-Nitrophenoxide Anion (in situ) A->D B Base (e.g., K₂CO₃, NaH) B->D C Polar Aprotic Solvent (e.g., DMF, DMSO) C->D F Target Product D->F E 1,5-Dichloro-2-methoxy-4-nitrobenzene E->F G Reaction Mixture F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Pure Product J->K

Caption: Proposed workflow for the synthesis of the target compound via SₙAr.

Detailed Experimental Protocol

This protocol is a predictive methodology based on general procedures for SₙAr reactions to form diaryl ethers.[6]

Materials:

  • 1,5-Dichloro-2-methoxy-4-nitrobenzene (CAS 85829-14-7)

  • 4-Nitrophenol (CAS 100-02-7)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to dissolve the solids.

  • Addition of Electrophile: To the stirring solution, add 1,5-dichloro-2-methoxy-4-nitrobenzene (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target molecule are predicted based on the known data of its precursors, 4-nitrophenol and 1,5-dichloro-2-methoxy-4-nitrobenzene.

Predicted Physicochemical Properties
PropertyPredicted Value / ObservationRationale / Reference
Physical State Yellowish SolidBoth precursors, 4-nitrophenol and 1,5-dichloro-2-methoxy-4-nitrobenzene, are solids at room temperature.[8]
Melting Point > 100 °CThe melting point of 4-nitrophenol is 113-114 °C.[9] The final product is larger and more rigid, suggesting a higher melting point.
Boiling Point > 280 °C (decomposes)4-Nitrophenol decomposes at its boiling point of 279 °C.[10] The target molecule is expected to have a higher boiling point and likely decompose.
Solubility Soluble in polar organic solvents (e.g., acetone, DMSO, ethyl acetate); Insoluble in water.Based on the aromatic and nitro functionalities, and similar to its precursors.[9]
logP ~4.5 - 5.5Calculated based on the combination of the logP of 4-nitrophenol (1.91) and the lipophilic nature of the dichlorinated methoxybenzene moiety.[9]
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the dichlorinated ring will appear as two singlets due to their isolated positions. The protons on the nitrophenoxy ring will present as a characteristic AA'BB' system (two doublets). A singlet corresponding to the methoxy group protons will be observed around 3.9-4.1 ppm. Aromatic protons typically appear between 7.0 and 8.5 ppm.

  • ¹³C NMR: The spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. Key signals will include the methoxy carbon (~55-60 ppm) and carbons attached to electronegative atoms (Cl, O, N) which will be downfield. Carbons of the nitro-substituted ring will be significantly affected, with the carbon bearing the nitro group appearing downfield.

  • FT-IR: Characteristic peaks are expected for:

    • C-O-C (ether linkage) stretching: ~1240-1260 cm⁻¹ (asymmetric) and ~1030-1050 cm⁻¹ (symmetric).

    • NO₂ stretching: ~1520-1540 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric).

    • C-Cl stretching: ~700-850 cm⁻¹.

    • C-H stretching (aromatic): ~3030-3100 cm⁻¹.

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 313 and 315, with an approximate 6:9:3 ratio for the M, M+2, and M+4 peaks, characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the cleavage of the ether bond.

Potential Applications and Research Directions

The structural motifs within 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene suggest several avenues for research and application.

  • Medicinal Chemistry: Nitroaromatic compounds are a class of bioreductive agents that can be selectively activated under the hypoxic conditions found in solid tumors, making them valuable as hypoxia-activated prodrugs.[11][12] The target molecule could serve as a scaffold for developing novel anticancer agents. Furthermore, hydrazone derivatives of p-nitrophenyl compounds have shown anti-inflammatory activity.[13] The nitro group can also be reduced to an amine, providing a handle for further derivatization to explore a wide range of biological targets.[14]

  • Materials Science: The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methoxy group, creates a molecule with interesting electronic properties that could be explored in the context of nonlinear optics or as a monomer for specialty polymers.

  • Synthetic Intermediate: This molecule is a highly functionalized building block. The nitro group can be reduced, and the chlorine atoms could potentially undergo further substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of this novel compound should be guided by the known hazards of its precursors and related chemical classes.

  • Primary Hazards: Chlorinated nitroaromatic compounds are often toxic and should be handled with care.[15] The precursor, 1,5-dichloro-2-methoxy-4-nitrobenzene, is classified as toxic if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds, in general, can be absorbed through the skin and may cause irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.

  • Spill and Disposal: In case of a small spill, gently cover with an absorbent material like vermiculite, sweep up, and place in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications, (6), 358-359. [Link]

  • Occupational Safety and Health Administration. (2021). P-NITROPHENOL. [Link]

  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications. [Link]

  • Sawyer, J. S., Schmitt, A. C., & Wepsiec, J. P. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(26), 8969-8973. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem. [Link]

  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. [Link]

  • Wiley. (n.d.). 4-Nitrophenol. SpectraBase. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Van Houten, N. E., & Mabrouk, P. A. (2023). Exploring Resonance Raman Scattering with 4-Nitrophenol. Journal of Chemical Education, 100(1), 323-329. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wiley. (n.d.). 4-Nitrophenol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Bakherad, M. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books. [Link]

  • Ghorbani-Choghamarani, A. (2022). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]

  • Babalola, S. A., et al. (2022). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. Discovery, 58(319), 614-620. [Link]

  • Al-Shammari, A. M. M., & Al-Janabi, A. S. M. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 2(2), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. [Link]

  • Wang, F., Zhu, M., Chen, Y., & Wu, J. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Nature communications, 10(1), 3123. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. PubChem. [Link]

  • Wielińska, J., Gzella, A., & Wawrzeńczyk, C. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3464. [Link]

  • ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. [Link]

  • Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dichloro-2-methoxy-5-nitrobenzene. PubChem. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Sargsyan, A. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 701. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]

  • Arora, P. K., & Bae, H. (2012). Degradation of chlorinated nitroaromatic compounds. PubMed, 22(3), 227-40. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 1,5-dichloro-2-methyl-4-nitrobenzene (C7H5Cl2NO2). [Link]

  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. [Link]

Sources

Exploratory

High-Yield Synthesis Pathway for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene: A Mechanistic and Methodological Guide

Executive Summary The synthesis of highly functionalized diaryl ethers, such as 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)[1], is a critical operation in the development of advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized diaryl ethers, such as 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)[1], is a critical operation in the development of advanced agrochemicals and pharmaceutical intermediates. This whitepaper outlines a robust, transition-metal-free synthesis pathway utilizing Nucleophilic Aromatic Substitution ( SN​Ar ). By leveraging the strong electron-withdrawing properties of a nitro group, this protocol achieves high-fidelity C–O bond formation without the need for expensive palladium or copper catalysts typically required in Buchwald-Hartwig or Ullmann couplings [2].

Retrosynthetic Strategy and Mechanistic Causality

The target molecule features a highly substituted diaryl ether linkage. Retrosynthetic disconnection of the ether bond presents two primary synthons: a nucleophilic phenoxide and an electrophilic aryl halide.

Electrophile Selection: The Fluorine Advantage

For the electrophile, 1-fluoro-4-nitrobenzene is selected over its chloro- or bromo- analogues. In SN​Ar reactions, the rate-determining step is the nucleophilic attack to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond [3]. Fluorine, being the most electronegative atom, highly polarizes the C–F bond, rendering the ipso carbon highly susceptible to nucleophilic attack. Furthermore, the strong inductive effect of fluorine stabilizes the resulting negative charge in the transition state [3].

Nucleophile Generation

The nucleophile is generated in situ from the corresponding phenol (2,5-dichloro-4-methoxyphenol). The choice of base and solvent is critical:

  • Solvent (DMF or DMSO): Polar aprotic solvents are mandatory. Unlike protic solvents (e.g., ethanol), they do not solvate the phenoxide anion via hydrogen bonding, leaving the nucleophile "naked" and highly reactive [4].

  • Base ( K2​CO3​ or Cs2​CO3​ ): A mild inorganic base is sufficient to deprotonate the phenol ( pKa​≈8−9 due to halogen substitution). Cesium carbonate often provides superior kinetics due to the "cesium effect," where the large, highly polarizable Cs+ ion forms a loose ion pair with the phenoxide, further enhancing its nucleophilicity [3].

SNAr_Pathway P1 Phenol Precursor (2,5-Dichloro-4-methoxyphenol) B1 Base Addition (K2CO3 / DMF) P1->B1 Deprotonation N1 Phenoxide Anion (Active Nucleophile) B1->N1 - HCO3- M1 Meisenheimer Complex (Stabilized by -NO2 & -F) N1->M1 Nucleophilic Attack E1 1-Fluoro-4-nitrobenzene (Highly Activated Electrophile) E1->M1 Intermolecular Collision T1 1,5-Dichloro-2-methoxy-4- (4-nitrophenoxy)benzene (Target Product) M1->T1 - F- (Fast Elimination)

Fig 1: Mechanistic workflow of the SNAr C-O cross-coupling pathway.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields based on established SN​Ar thermodynamic profiles for 4-nitro-activated systems [2, 4].

SolventBaseTemperatureTimeExpected YieldMechanistic Rationale
THF K2​CO3​ 65 °C (Reflux)24 h45-55%Low boiling point limits thermal activation; poor salt solubility.
DMF K2​CO3​ 90 °C12 h82-88%Optimal balance of thermal activation and phenoxide solubility.
DMSO Cs2​CO3​ 80 °C6 h>92%"Cesium effect" maximizes nucleophilicity; high solvent polarity.
EtOH NaOH 78 °C24 h<20%Protic solvent heavily solvates/deactivates the phenoxide anion.

Self-Validating Experimental Protocol

This protocol utilizes DMF and K2​CO3​ as a scalable, cost-effective standard. It is designed as a self-validating system, meaning each phase contains an analytical checkpoint to ensure reaction integrity before proceeding.

Phase 1: Nucleophile Activation
  • Preparation: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet with 2,5-dichloro-4-methoxyphenol (1.0 equivalent, 10 mmol).

  • Solvation: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous conditions are critical to prevent the competitive formation of 4-nitrophenol via hydroxide attack on the fluorobenzene.

  • Deprotonation: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equivalents, 15 mmol). Stir the suspension at 60 °C for 30 minutes.

  • Validation Checkpoint 1: The solution will undergo a distinct color change (typically shifting to a deeper yellow/orange), indicating the successful generation of the phenoxide anion.

Phase 2: Electrophilic Coupling ( SN​Ar )
  • Addition: Dropwise, add 1-fluoro-4-nitrobenzene (1.1 equivalents, 11 mmol) dissolved in 5 mL of anhydrous DMF over 10 minutes. Causality: The slight excess of the electrophile ensures complete consumption of the more valuable phenol precursor.

  • Thermal Activation: Elevate the reaction temperature to 90 °C and maintain under an argon atmosphere for 12 hours.

  • Validation Checkpoint 2: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1). The disappearance of the phenol spot (visualized via UV or iodine) and the emergence of a new, less polar spot confirms conversion.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Causality: This crashes out the highly hydrophobic diaryl ether product while solubilizing the unreacted K2​CO3​ and potassium fluoride byproduct.

  • Extraction: Extract the aqueous phase with Ethyl Acetate ( 3×50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a 1M NaOH solution ( 2×30 mL) to remove any unreacted phenol, followed by brine (50 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification and Analytical Validation
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) or via recrystallization from hot ethanol.

  • Final Validation: Confirm the structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene via 1H NMR (look for the characteristic AA'BB' splitting pattern of the 4-nitrophenoxy ring around δ 7.0 and 8.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

References

  • Fisher Scientific. (n.d.). 1,5-Dichlor-2-methoxy-4-(4-nitrophenoxy)benzol, TRC.
  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Colby College Digital Commons. (n.d.). Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution.
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, Thieme.
Foundational

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene mechanism of action in agrochemicals

An In-Depth Technical Guide to the Mechanism of Action of Bifenox (1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene) in Agrochemicals Executive Summary Bifenox, chemically identified as methyl 5-(2,4-dichlorophenoxy)-2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Bifenox (1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene) in Agrochemicals

Executive Summary

Bifenox, chemically identified as methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is a selective diphenyl ether herbicide employed for the control of a wide spectrum of annual broadleaf and some grass weeds in various agricultural crops.[1][2] Its herbicidal activity is rooted in the potent inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. This guide provides a comprehensive technical overview of the molecular mechanism of action of Bifenox, the subsequent physiological and biochemical cascade leading to plant death, established experimental protocols for its study, and the development of weed resistance. This document is intended for researchers, scientists, and professionals in the agrochemical and plant science fields.

Introduction: Chemical Identity and Agronomic Utility

Bifenox is a synthetic organic molecule belonging to the nitrophenol ether class of herbicides.[1][3] It is utilized in agriculture for pre-emergence or early post-emergence applications to manage weed populations in crops such as cereals, soybeans, and rice.[2][4] The efficacy of Bifenox stems from its ability to be absorbed by the foliage, new shoots, and roots of emerging weeds, initiating a rapid and potent herbicidal effect.[1][4]

Property Value Reference
Common Name Bifenox[2]
IUPAC Name methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate[1]
CAS Number 42576-02-3[1]
Molecular Formula C₁₄H₉Cl₂NO₅[1]
Molecular Mass 342.1 g/mol [1]
Herbicide Class Diphenyl ether[3]
HRAC MoA Class E[1]
WSSA MoA Class 14[1]

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of Bifenox is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[2][5] PPO is a flavoprotein located in the chloroplasts and mitochondria, where it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (Proto IX).[6][7] This reaction is the last common step in the biosynthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for electron transport chains).[5][6]

Bifenox, along with other diphenyl ether herbicides, acts as a competitive inhibitor of PPO.[6][8] It binds to the active site of the enzyme, preventing the substrate PPGIX from being converted to Proto IX. This inhibition leads to a rapid accumulation of PPGIX within the plastids.[6]

PPO_Inhibition cluster_pathway Tetrapyrrole Biosynthesis Pathway (in Plastid) cluster_accumulation Accumulation & Export Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III PPGIX Protoporphyrinogen IX (PPGIX) Coproporphyrinogen_III->PPGIX Proto_IX Protoporphyrin IX (Proto IX) PPGIX->Proto_IX PPO Enzyme PPGIX_accum Accumulated PPGIX (Exported to Cytoplasm) PPGIX->PPGIX_accum Blocked Pathway Mg_Proto_IX Mg-Protoporphyrin IX Proto_IX->Mg_Proto_IX Fe_Proto_IX Heme (Fe) Proto_IX->Fe_Proto_IX Chlorophyll Chlorophylls Mg_Proto_IX->Chlorophyll Bifenox Bifenox Bifenox->Inhibition Inhibition->PPGIX Inhibition

Figure 1: Site of Bifenox action in the tetrapyrrole biosynthesis pathway.

The Cascade of Photodynamic Damage

The inhibition of PPO is the initiating event, but the ultimate herbicidal effect is a consequence of a light-dependent process known as photodynamic damage.[2][8]

  • Accumulation and Export of PPGIX : The blocked PPO enzyme causes a buildup of its substrate, PPGIX, within the chloroplast.[6] This excess PPGIX is then exported from the plastid into the cytoplasm.[6][8]

  • Oxidation to Protoporphyrin IX (Proto IX) : In the cytoplasm, PPGIX is rapidly oxidized to Proto IX. This conversion can occur non-enzymatically or be facilitated by other cellular peroxidases.[6]

  • Photosensitization and ROS Generation : The newly formed Proto IX is a highly potent photosensitizer.[2] In the presence of light and molecular oxygen (O₂), it absorbs light energy and transfers it to oxygen, generating highly destructive reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[4][6]

  • Lipid Peroxidation and Membrane Destruction : Singlet oxygen is extremely reactive and indiscriminately attacks cellular components. Its primary targets are the polyunsaturated fatty acids within cell membranes (plasma membrane, tonoplast, and organellar membranes).[6][9] This initiates a chain reaction of lipid peroxidation, leading to the complete loss of membrane integrity.[7]

  • Cellular Death : The destruction of cell membranes causes rapid leakage of cellular contents, leading to dehydration (desiccation), loss of compartmentalization, and ultimately, cell death.[7][9] The visible symptoms on susceptible plants, such as water-soaked lesions, chlorosis (yellowing), and necrosis (browning), typically appear within hours to a few days of application, especially under bright, sunny conditions.[7][9]

Photodynamic_Damage cluster_cell Cellular Events Leading to Necrosis PPO_Inhibition PPO Inhibition by Bifenox (in Chloroplast) PPGIX_Accumulation PPGIX Accumulation & Export to Cytoplasm PPO_Inhibition->PPGIX_Accumulation ProtoIX_Formation Oxidation to Protoporphyrin IX (Proto IX) PPGIX_Accumulation->ProtoIX_Formation Photosensitization Photosensitization of Proto IX ProtoIX_Formation->Photosensitization ROS_Generation Generation of Singlet Oxygen (¹O₂) Photosensitization->ROS_Generation Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Membrane_Damage Cell Membrane Disruption (Loss of Integrity) Lipid_Peroxidation->Membrane_Damage Cell_Death Cellular Leakage, Desiccation & Necrosis Membrane_Damage->Cell_Death Light Light (Energy) Light->Photosensitization Oxygen O₂ (Molecular Oxygen) Oxygen->ROS_Generation

Figure 2: Cascade of events from PPO inhibition to cell death.

Experimental Protocols for Elucidating Mechanism of Action

To validate and quantify the effects of Bifenox, several key laboratory protocols are employed.

In Vitro PPO Inhibition Assay

This assay directly measures the inhibitory effect of Bifenox on PPO enzyme activity.

Objective: To determine the concentration of Bifenox required to inhibit 50% of PPO enzyme activity (IC₅₀).

Principle: PPO activity is measured by monitoring the fluorescence of Proto IX, the product of the enzymatic reaction with the substrate PPGIX. The rate of fluorescence increase is proportional to enzyme activity.

Methodology:

  • Enzyme Extraction: Isolate chloroplasts or mitochondria from a susceptible plant species (e.g., spinach, etiolated barley) through differential centrifugation. Solubilize the PPO enzyme from the membranes using a suitable detergent.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), dithiothreitol (DTT) to keep the substrate reduced, and a detergent.

  • Inhibitor Preparation: Prepare a stock solution of Bifenox in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, the PPO enzyme extract, and the various concentrations of Bifenox (or solvent control).

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, PPGIX.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation ~400 nm, Emission ~630 nm).

  • Data Analysis: Calculate the initial reaction rates for each Bifenox concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PPO_Assay_Workflow start Start enzyme_prep 1. Prepare PPO Enzyme Extract (from plant tissue) start->enzyme_prep reagent_prep 2. Prepare Reaction Buffer & Bifenox Dilutions enzyme_prep->reagent_prep plate_setup 3. Add Reagents to Microplate (Buffer, Enzyme, Bifenox/Control) reagent_prep->plate_setup pre_incubation 4. Pre-incubate plate_setup->pre_incubation reaction_start 5. Initiate Reaction (Add Substrate PPGIX) pre_incubation->reaction_start measurement 6. Measure Fluorescence Increase (Kinetic Read) reaction_start->measurement analysis 7. Calculate Reaction Rates & Determine IC₅₀ measurement->analysis end End analysis->end

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Exploratory

thermodynamic stability of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

An In-depth Technical Guide on the Thermodynamic Stability of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene For Researchers, Scientists, and Drug Development Professionals Abstract 1,5-Dichloro-2-methoxy-4-(4-nitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene represents a complex molecular architecture featuring a diaryl ether linkage, halogen, methoxy, and nitro functional groups. While this compound may serve as a valuable intermediate in synthetic chemistry, its intricate substitution pattern necessitates a thorough evaluation of its thermodynamic stability to ensure safe handling, storage, and process development. This guide provides a comprehensive framework for assessing the thermal stability of this molecule, integrating theoretical predictions with established experimental protocols. In the absence of direct empirical data for this specific compound, this document leverages data from structurally analogous compounds and outlines a self-validating system of experimental analysis.

Introduction: The Imperative of Thermal Stability Profiling

The prediction and experimental validation of a molecule's thermodynamic stability are cornerstones of chemical process safety and drug development. For a substituted aromatic compound like 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, the energetic contribution of the nitro group, combined with the reactivity of chloro- and methoxy-substituents, presents a potential for thermal runaway reactions.[1] Understanding the temperature thresholds for decomposition, the energy released during such events, and the nature of the decomposition products is not merely an academic exercise but a critical safety and regulatory requirement.

This guide is structured to provide a predictive and methodological analysis. We will first dissect the molecule's structure to anticipate its thermal behavior based on the known properties of its constituent functional groups. Subsequently, we will detail the experimental workflows required to empirically determine its stability profile, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind each experimental choice is explained to provide a robust, field-proven approach.

Molecular Structure and Predicted Physicochemical Properties

The structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is defined by a central dichloromethoxybenzene ring linked via an ether oxygen to a nitrophenyl ring.

Caption: Molecular structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Based on structurally similar compounds, we can anticipate the following properties:

PropertyPredicted Value/RangeRationale & Cited Analogs
Molecular Formula C₁₃H₉Cl₂NO₄-
Molecular Weight 326.12 g/mol -
Appearance Likely a solid at room temperatureAromatic ethers and nitroaromatics are typically solids.[2]
Melting Point 100-150 °C2,4-dichloro-1-(4-nitrophenoxy)benzene has a melting point around this range.[3]
Decomposition Onset > 200 °CNitroaromatic compounds often exhibit decomposition above this temperature.[1]

Theoretical Assessment of Thermodynamic Stability and Decomposition Pathways

A priori to any experimental work, computational chemistry provides a powerful tool for identifying the weakest links within a molecule. Density Functional Theory (DFT) calculations can be employed to determine the bond dissociation energies (BDEs) for the key covalent bonds.[4][5]

Key Bonds and Predicted Lability
  • C-NO₂ Bond: In many nitroaromatic compounds, the homolytic cleavage of the C-NO₂ bond is the primary initiation step in thermal decomposition, due to its relatively low BDE (approx. 297 ± 17 kJ/mol).[1][6] This pathway generates highly reactive radical species.

  • Aryl-O Ether Bond: The C-O bonds of the diaryl ether are also susceptible to thermal cleavage. The stability of the resulting phenoxy and aryl radicals will influence the favorability of this pathway.

  • C-Cl Bond: While generally more stable, the C-Cl bonds can cleave at higher temperatures, potentially leading to the formation of hazardous hydrogen chloride (HCl) gas in the presence of a hydrogen source.[7]

  • Methoxy C-O Bond: The methoxy group may also be involved in decomposition, either through cleavage at the O-CH₃ bond or through more complex rearrangement reactions.

Proposed Decomposition Pathway

Based on the hierarchy of bond strengths, a plausible initial decomposition pathway involves the homolysis of the C-NO₂ bond. This would be followed by a cascade of radical reactions, leading to the fragmentation of the molecule and the formation of gaseous products.

DecompositionPathway A 1,5-Dichloro-2-methoxy-4- (4-nitrophenoxy)benzene C Initial C-NO₂ Bond Homolysis A->C > 200°C B Heat (Δ) B->C D Aryl Radical + •NO₂ C->D E Radical Cascade Reactions D->E F Fragmentation & Gas Evolution (NOx, CO, CO₂, HCl) E->F

Caption: Proposed initial decomposition pathway for the target molecule.

Experimental Determination of Thermodynamic Stability

A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive and self-validating assessment of thermal stability.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_assessment Hazard Assessment Prep Weigh 1-3 mg of sample into Al or high-pressure crucible DSC DSC Analysis (e.g., 10 °C/min under N₂) Prep->DSC TGA TGA Analysis (e.g., 10 °C/min under N₂) Prep->TGA DSC_Data Determine: - Melting Point (Tₘ) - Onset of Decomposition (Tₒₙₛₑₜ) - Enthalpy of Decomposition (ΔHₔₑ꜀) DSC->DSC_Data TGA_Data Determine: - Onset of Mass Loss - Temperature of Max Mass Loss Rate (Tₘₐₓ) - Residual Mass TGA->TGA_Data Assessment Combine DSC & TGA data to define Safe Operating Temperatures and assess thermal hazards. DSC_Data->Assessment TGA_Data->Assessment

Caption: Experimental workflow for thermal stability assessment.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for detecting thermal events like melting and decomposition. By using a sealed, high-pressure crucible, we can contain any evolved gases, ensuring the measured enthalpy accurately reflects the total energy released during decomposition. This is crucial for assessing the explosive potential.[8]

Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene into a high-pressure stainless steel or gold-plated copper crucible. Hermetically seal the crucible.

  • Experimental Conditions:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or other phase transitions.

    • Identify exothermic peaks, which indicate decomposition.

    • Determine the onset temperature of the decomposition exotherm (Tₒₙₛₑₜ). This is a critical parameter for defining the maximum safe operating temperature.

    • Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHₔₑ꜀) in J/g.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It complements DSC by confirming that an exothermic event is indeed a decomposition reaction (associated with mass loss) and by providing information on the decomposition kinetics and the amount of non-volatile residue.

Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an open ceramic or platinum crucible.

  • Experimental Conditions:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample from ambient temperature to a high final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Generate a plot of mass vs. temperature.

    • Determine the onset temperature of mass loss, which should correlate with the DSC decomposition onset.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tₘₐₓ).

    • Determine the percentage of residual mass at the end of the experiment.

Data Interpretation and Hazard Assessment

The combined data from DSC and TGA provide a robust profile of the compound's thermal stability.

ParameterTechniqueSignificance
Melting Point (Tₘ) DSCDefines the transition from solid to liquid phase.
Onset of Decomposition (Tₒₙₛₑₜ) DSC, TGAThe temperature at which decomposition begins. A key indicator for setting maximum process temperatures.
Enthalpy of Decomposition (ΔHₔₑ꜀) DSCThe amount of energy released during decomposition. Higher values indicate a greater thermal hazard.
Temperature of Max Rate (Tₘₐₓ) TGA (DTG)Indicates the temperature at which the decomposition is most vigorous.
Mass Loss (%) TGAQuantifies the amount of volatile decomposition products.

A high enthalpy of decomposition coupled with a rapid mass loss indicates a significant thermal hazard. The onset temperature from these experiments should be used to establish a maximum safe operating temperature, with a suitable safety margin applied.

Conclusion

References

  • Dolfing, J. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters, 167(2), 271-4. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shishkin, V., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6088. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • Rotaru, A., et al. (2009). Thermal decomposition kinetics of some aromatic azomonoethers. Journal of Thermal Analysis and Calorimetry, 97(2), 485-491. [Link]

  • Stolar, T., et al. (2017). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. CrystEngComm, 19(33), 4816-4823. [Link]

  • Shishkin, V. Y., et al. (2020). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. Physical Chemistry Chemical Physics, 22(34), 19166-19175. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). 2,4-dichloro-1-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-Chloro-4-nitro-5-phenoxy-1-(2,5-dichloro-4-bromophenoxy)-benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry results. Retrieved from [Link]

  • Jawiczuk, M., et al. (2023). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 28(23), 7799. [Link]

  • Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • Royal Society of Chemistry. (n.d.). Anomalous magnetic behaviour induced by a structural phase transition with anisotropic thermal expansion in a spirodiradical. Retrieved from [Link]

  • Irimie, A. I., et al. (2024). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. Pharmaceutics, 16(3), 416. [Link]

  • ResearchGate. (n.d.). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Retrieved from [Link]

Sources

Foundational

Structural Characterization and X-Ray Diffraction Analysis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The spatial conformation of heavily substituted diphenyl eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The spatial conformation of heavily substituted diphenyl ethers fundamentally governs their physicochemical properties, target binding affinity, and stability. This whitepaper provides an in-depth crystallographic analysis of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0). As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. Here, we explore the causality behind molecular packing and establish a self-validating experimental protocol for single-crystal X-ray diffraction (SC-XRD) that ensures absolute structural integrity.

Molecular Architecture & Crystallographic Rationale

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene ( C13​H9​Cl2​NO4​ ) is characterized by a central ether oxygen bridging two highly functionalized aromatic systems 1. The predictive 3D architecture of this molecule is dictated by a delicate balance of intramolecular electronic repulsion and steric hindrance.

The Dihedral Twist and Steric Causality

In unhindered diphenyl ethers, the molecule attempts to maintain a relatively planar conformation to maximize π -conjugation through the oxygen lone pairs. However, in this compound, the bulky ortho-methoxy and ortho-chloro substituents on the primary ring clash with the adjacent 4-nitrophenyl ring. This steric hindrance forces the ether linkage into a highly twisted conformation.

Extrapolating from the crystallographic data of related halogenated nitroaromatics 2, the nitro group itself is expected to exhibit a slight dihedral twist (approximately 5° to 15°) relative to its parent phenyl ring. This deviation from perfect coplanarity is a direct result of the molecule minimizing its free energy to accommodate dense crystal packing forces 3.

Interactions Molecule 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene Intra Intramolecular Forces Molecule->Intra Inter Intermolecular Forces Molecule->Inter Steric Steric Hindrance (Cl, OMe) Intra->Steric PiPi π-π Stacking (Aryl Rings) Inter->PiPi Halogen Cl···O Contacts (Halogen Bonds) Inter->Halogen HBond C-H···O Weak H-Bonds Inter->HBond Dihedral Ether Dihedral Twist Steric->Dihedral Lattice 3D Crystal Lattice Stabilization Dihedral->Lattice PiPi->Lattice Halogen->Lattice HBond->Lattice

Fig 1. Logical relationship mapping of intra- and intermolecular forces stabilizing the lattice.

Experimental Workflow: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental design must be treated as a self-validating system. Each step is engineered so that its output mathematically or physically verifies the integrity of the preceding step.

Step 1: Crystal Growth via Binary Solvent Evaporation
  • Protocol: Dissolve 20 mg of the compound in 1 mL of dichloromethane (good solvent). Layer carefully with 2 mL of n-hexane (antisolvent) in a loosely capped vial. Allow to evaporate at 20 °C over 5–7 days.

  • Causality: Halogenated diphenyl ethers are highly conformationally flexible. Rapid precipitation traps kinetic polymorphs and induces crystal twinning. Slow evaporation from a binary system ensures the thermodynamically stable polymorph nucleates.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. Complete optical extinction upon rotating the polarizer by 90° confirms a single, untwinned crystalline domain.

Step 2: Cryogenic X-Ray Data Collection
  • Protocol: Mount a suitable single crystal (e.g., 0.3×0.2×0.1 mm) on a MiTeGen cryoloop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a nitrogen cold stream set to 100(2) K.

  • Causality: The terminal methoxy and nitro groups possess low rotational energy barriers. Collecting data at room temperature results in high anisotropic displacement parameters (ADPs), smearing the electron density. Cryo-cooling "freezes" these rotors, yielding sharp, high-angle diffraction spots.

  • Self-Validation: During initial data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.06 across redundant reflections proves that the crystal did not undergo phase transition or cracking during flash-cooling.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the data using SAINT and apply multi-scan absorption correction (SADABS). Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Dual-space methods are highly effective here; they rapidly locate the heavy chlorine atoms, which subsequently phase the remaining electron density map to reveal the lighter carbon, nitrogen, and oxygen atoms.

  • Self-Validation: The final structural model is validated when the Goodness-of-Fit (GooF) approaches 1.00 , the R1​ value drops below 0.05 , and the residual electron density map shows no peaks/holes greater than ±0.5e⋅A˚−3 .

XRD_Workflow Cryst 1. Single Crystal Growth (Solvent Evaporation) Screen 2. Crystal Screening & Cryoloop Mounting Cryst->Screen DataCol 3. X-Ray Data Collection (Mo-Kα, 100 K) Screen->DataCol Reduct 4. Data Reduction & Integration DataCol->Reduct Solve 5. Structure Solution (Dual Space Methods) Reduct->Solve Refine 6. Least-Squares Refinement (SHELXL) Solve->Refine Valid 7. Validation & CIF Generation Refine->Valid

Fig 2. End-to-end self-validating workflow for X-ray diffraction and structural refinement.

Intermolecular Interactions & Packing Dynamics

The macroscopic stability of the crystal is a direct manifestation of its microscopic non-covalent interactions. In 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, the lattice is primarily stabilized by three forces:

  • π−π Stacking: The electron-deficient 4-nitrophenyl ring engages in offset face-to-face or edge-to-face π−π interactions with the electron-rich methoxyphenyl ring of adjacent molecules, a common stabilization motif in aromatic crystals 4.

  • Halogen Bonding ( Cl⋯O ): The highly polarizable chlorine atoms act as halogen bond donors to the electronegative oxygen atoms of the nitro or methoxy groups. These contacts (typically around 3.2 Å) link the molecules into 1D polymeric chains along the crystallographic axis.

  • Weak Hydrogen Bonding ( C−H⋯O ): Bifurcated interactions between the aromatic protons and the nitro oxygens further lock the molecules into centrosymmetric dimers, generating specific ring motifs (e.g., R22​(10) ).

Quantitative Data Summary

The table below summarizes the predicted and target crystallographic parameters for 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, benchmarked against a thoroughly characterized reference compound, 1-chloro-2-methyl-4-nitrobenzene 3.

Parameter1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (Target)1-Chloro-2-methyl-4-nitrobenzene (Reference)
Chemical Formula C13​H9​Cl2​NO4​ C7​H6​ClNO2​
Formula Weight 314.12 g/mol 171.58 g/mol
Crystal System Monoclinic / TriclinicMonoclinic
Space Group P21​/c or P1ˉ P21​/n
Temperature 100(2) K91(2) K
Radiation Mo-K α ( λ=0.71073 Å)Mo-K α ( λ=0.71073 Å)
Nitro-Phenyl Dihedral Angle ~5° – 15°6.2(3)°
Primary Lattice Contacts π⋯π , Cl⋯O , C−H⋯O π⋯π , Cl⋯O , C−H⋯O
Target R1​ Value <0.050 0.0498

References

  • Fisher Scientific.1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, TRC.
  • National Institutes of Health (PubChem).2,4-Dichloro-1-(2-nitrophenoxy)benzene | C12H7Cl2NO3.
  • MDPI.Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • IntechOpen.

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene: A Technical Guide for Preclinical Evaluation

Executive Summary 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0) is a highly substituted halogenated nitro-diphenyl ether. Structurally related to known diphenyl ether herbicides (e.g., nitrofen, acif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0) is a highly substituted halogenated nitro-diphenyl ether. Structurally related to known diphenyl ether herbicides (e.g., nitrofen, acifluorfen, chlomethoxyfen) and certain antimicrobial agents, this scaffold presents a specific, predictable toxicity profile. As a Senior Application Scientist, I have designed this technical guide to bypass generic screening templates and instead focus on the exact mechanistic vulnerabilities of the nitro-diphenyl ether class: oxidative stress via nitroreduction/porphyrin accumulation and endocrine disruption via thyromimetic activity .

This whitepaper outlines a self-validating, tiered in vitro screening cascade designed to provide researchers and drug development professionals with high-confidence go/no-go preclinical data.

Mechanistic Rationale & Target Pathways

To design an effective screening cascade, we must first understand the causality behind the compound's potential toxicity. The structural motifs of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene trigger two primary adverse outcome pathways:

  • Oxidative Stress & Protoporphyrinogen Oxidase (PPO) Inhibition: Diphenyl ethers are potent inhibitors of PPO. Inhibition of this enzyme leads to the extraplastidic accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer that generates lethal levels of singlet oxygen and reactive oxygen species (ROS) [1]. Furthermore, the para-nitro group is highly susceptible to enzymatic reduction by cellular nitroreductases, leading to redox cycling and the generation of reactive hydroxylamine intermediates that can cause direct DNA damage.

  • Endocrine Disruption (Thyromimetic Activity): The diphenyl ether scaffold is a well-documented structural mimic of thyroid hormones (T3/T4). Analogous compounds, such as nitrofen, are known to bypass maternal toxicity and cause severe teratogenesis by directly binding to embryonic nuclear thyroid receptors (TR), altering the differentiation of target organs like the heart and lungs [2].

Mechanism cluster_0 Oxidative Stress & Cytotoxicity Pathway cluster_1 Endocrine Disruption Pathway Cmpd 1,5-Dichloro-2-methoxy-4- (4-nitrophenoxy)benzene PPO PPO Inhibition Cmpd->PPO Nitro Nitroreduction (Hydroxylamines) Cmpd->Nitro Thyromimetic Thyromimetic Scaffold Cmpd->Thyromimetic ProtoIX Proto IX Accumulation PPO->ProtoIX ROS ROS Generation (Singlet Oxygen) ProtoIX->ROS DNA Genotoxicity / DNA Damage Nitro->DNA TR Thyroid Receptor (TR) Binding Thyromimetic->TR Endocrine Altered Differentiation (Teratogenesis) TR->Endocrine

Caption: Mechanistic toxicity pathways of nitro-diphenyl ethers leading to ROS generation and endocrine disruption.

Core In Vitro Screening Protocols

The following protocols are designed as a tiered workflow. Each assay includes internal controls to ensure the system is self-validating.

Workflow T1 Tier 1: Hepatotoxicity (HepG2 / ATP Assay) T2 Tier 2: Oxidative Stress (DCFDA / ROS Assay) T1->T2 T3 Tier 3: Endocrine (TR Reporter Assay) T2->T3 Risk Data Integration & Risk Assessment T3->Risk

Caption: Tiered in vitro screening workflow for toxicity evaluation of diphenyl ether derivatives.

Protocol 3.1: Tier 1 - Hepatotoxicity & Viability Assessment (CellTiter-Glo)
  • Causality & Trustworthiness: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain basal levels of Phase I/II metabolic enzymes (including nitroreductases) necessary to evaluate metabolite-driven toxicity, unlike highly dedifferentiated cell lines. Luminescent ATP detection is chosen over MTT to avoid assay interference from the compound's intrinsic color or redox cycling.

  • Methodology:

    • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 100 mM stock of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene in 100% DMSO. Perform a 10-point 1:3 serial dilution.

    • Dosing: Transfer compounds to the cell plate (final DMSO concentration ≤ 0.5%). Include a vehicle control (0.5% DMSO) and a positive control (10 µM Chlorpromazine).

    • Incubation: Incubate for 48 hours.

    • Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent. Lyse for 10 minutes on an orbital shaker. Read luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve.

Protocol 3.2: Tier 2 - Intracellular ROS Generation (DCFDA Assay)
  • Causality & Trustworthiness: Because the nitro-diphenyl ether scaffold generates singlet oxygen and superoxide radicals, detecting intracellular ROS is critical. H₂DCFDA is a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Methodology:

    • Pre-loading: Seed HepG2 cells in a 96-well black, clear-bottom plate. Wash once with PBS. Add 20 µM H₂DCFDA in serum-free medium and incubate for 45 minutes at 37°C in the dark.

    • Washing: Remove the probe and wash cells twice with PBS to remove extracellular dye.

    • Exposure: Add 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene at sub-lethal concentrations (e.g., IC₁₀ and IC₂₀ determined from Tier 1). Include a positive control (50 µM tert-Butyl hydroperoxide, TBHP).

    • Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 485/535 nm) every 30 minutes for 4 hours. Normalize fluorescence units to the vehicle control.

Protocol 3.3: Tier 3 - Endocrine Disruption (Thyroid Receptor Reporter Assay)
  • Causality & Trustworthiness: To assess thyromimetic teratogenic potential [2], we must measure functional binding to the Thyroid Receptor (TR). We utilize a TR- β UAS-bla HEK 293T cell line (or equivalent luciferase reporter) which provides a direct, quantifiable transcriptional readout of TR activation or antagonism, aligning with OECD principles for endocrine testing [3].

  • Methodology:

    • Transfection/Seeding: Seed TR-reporter cells in assay medium (charcoal-stripped FBS to remove endogenous hormones) in a 384-well plate.

    • Agonist/Antagonist Setup:

      • Agonist Mode: Add the test compound alone (0.01 µM to 30 µM).

      • Antagonist Mode: Add the test compound in the presence of an EC₈₀ concentration of Triiodothyronine (T3).

    • Incubation: Incubate for 24 hours at 37°C.

    • Detection: Add the appropriate reporter substrate (e.g., LiveBLAzer™ FRET B/G or Steady-Glo®). Measure the emission ratio or luminescence. Calculate EC₅₀/IC₅₀ to determine thyromimetic potency.

Data Interpretation & Quantitative Summaries

To establish a reliable safety margin, experimental results must be benchmarked against validated thresholds. Table 1 summarizes the expected readouts and risk assessment criteria for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Table 1: Quantitative Toxicity Thresholds and Assay Benchmarks

Assay / TierTarget EndpointCell ModelPositive ControlHigh Risk Threshold (Flag)
Tier 1: CellTiter-Glo Basal Cytotoxicity / ATPHepG2Chlorpromazine (10 µM)IC₅₀ < 10 µM
Tier 2: DCFDA Assay Intracellular ROSHepG2TBHP (50 µM)> 1.5-fold increase in RFU vs. Vehicle
Tier 3: TR Reporter Thyromimetic ActivityHEK 293T (TR- β )Triiodothyronine (T3)EC₅₀ < 5 µM (Agonist) or IC₅₀ < 10 µM (Antagonist)

Note: If the compound flags in Tier 2 (ROS) and Tier 3 (TR Reporter) at concentrations significantly lower than its Tier 1 IC₅₀, the compound possesses specific mechanistic toxicity (endocrine disruption/oxidative stress) rather than general cytotoxicity. This profile is highly characteristic of nitrofen-like diphenyl ethers.

References

  • Ensminger MP, Hess FD. Photosynthesis involvement in the mechanism of action of diphenyl ether herbicides. Plant Physiol. 1985. Available at:[Link]

  • Manson JM. Mechanism of nitrofen teratogenesis. Environ Health Perspect. 1986. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Methodological Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Methodological Guide.

Introduction and Mechanistic Rationale

The compound 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) is a highly functionalized diaryl ether [1]. Diaryl ethers are critical structural motifs in both pharmaceutical development (e.g., kinase inhibitors, thyroid hormone analogs) and agrochemical design (e.g., protoporphyrinogen oxidase inhibitors) [2].

The most robust and scalable method for synthesizing this specific diaryl ether is via a Nucleophilic Aromatic Substitution ( SN​Ar ) . This protocol details the coupling of 2,5-dichloro-4-methoxyphenol with 1-fluoro-4-nitrobenzene.

Causality in Experimental Design
  • Leaving Group Selection: 1-fluoro-4-nitrobenzene is selected over the chloro-analog because the high electronegativity of fluorine drastically lowers the activation energy of the Meisenheimer complex intermediate, accelerating the SN​Ar reaction.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base. Unlike sodium hydroxide ( NaOH ), K2​CO3​ minimizes the risk of competitive hydrolysis of the aryl fluoride to 4-nitrophenol, ensuring high chemoselectivity.

  • Solvent: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic ("naked anion" effect).

Experimental Workflow

G N1 2,5-Dichloro-4-methoxyphenol + K2CO3 in DMF N2 Phenoxide Formation (30 min, 25°C) N1->N2 Deprotonation N3 Addition of 1-Fluoro-4-nitrobenzene N2->N3 N4 S_NAr Coupling (90°C, 12h) N3->N4 Heat N5 Aqueous Quench & Precipitation N4->N5 Conversion >95% N6 Filtration & Recrystallization N5->N6 N7 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene N6->N7 Purified Product

Caption: Workflow for the SNAr synthesis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Step-by-Step Synthesis Protocol

Reagent Preparation

Ensure all glassware is oven-dried. While the reaction is not strictly air-sensitive, performing the reaction under an inert nitrogen ( N2​ ) atmosphere prevents trace oxidative degradation of the electron-rich phenol precursor.

Deprotonation Phase
  • Charge the Vessel: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-4-methoxyphenol (10.0 mmol, 1.0 eq) and anhydrous K2​CO3​ (20.0 mmol, 2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMF.

  • Activation: Stir the suspension vigorously at room temperature (25 °C) for 30 minutes.

    • Observation: The solution will typically adopt a deeper coloration (often yellow/orange) indicative of phenoxide formation.

Coupling Phase
  • Electrophile Addition: Introduce 1-fluoro-4-nitrobenzene (10.5 mmol, 1.05 eq) dropwise via syringe. A slight excess is used to drive the reaction to completion while avoiding difficult downstream purification.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using a precisely controlled oil bath or heating block.

  • Monitoring: Maintain heating for 12 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) or LC-MS until the phenol is completely consumed.

Workup and Isolation
  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture slowly into 200 mL of vigorously stirred ice-cold distilled water.

    • Causality: The highly lipophilic nature of the target diaryl ether, combined with the polarity of the water/DMF mixture, forces the product to crash out of solution as a solid precipitate.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water (3 × 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then to 4 °C, to yield analytically pure crystals.

Quantitative Data & Expected Outcomes

The following table summarizes the expected experimental parameters and analytical validation metrics for a successful run based on standard diaryl ether synthesis benchmarks.

ParameterExpected Value / ObservationAnalytical Method / Rationale
Reaction Yield 82 - 88%Isolated yield after recrystallization.
Purity > 98.5%HPLC (UV detection at 254 nm).
Physical State Pale yellow to off-white crystalline solidVisual inspection.
Mass Spectrometry [M+H]+ = 314.0ESI-MS (Positive ion mode)[3].
Key IR Stretch ~1520 cm−1 , ~1345 cm−1 FTIR (Strong NO2​ symmetric/asymmetric stretching).
Key NMR Shift ~3.90 ppm (3H, s) 1H NMR ( CDCl3​ ): Characteristic methoxy protons.

References

  • Fisher Scientific. (2026). 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, TRC. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2026). CompTox Chemicals Dashboard: Nitrobenzene Derivatives. Retrieved from [Link]

Application

applications of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene in herbicide formulation

Comprehensive Application Note: Formulation and Functional Analysis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene in Herbicidal Systems Introduction & Mechanistic Grounding In the highly regulated landscape of agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Formulation and Functional Analysis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene in Herbicidal Systems

Introduction & Mechanistic Grounding

In the highly regulated landscape of agrochemical development, the formulation of nitrodiphenyl ether herbicides demands a rigorous balance between foliar penetrability, target-site efficacy, and environmental stewardship. 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)[1][2], commonly known as chlomethoxyfen, is a potent diphenyl ether herbicide utilized primarily for pre- and post-emergence control of annual weeds[3][4].

Mechanism of Action: Chlomethoxyfen exerts its phytotoxic effects by competitively inhibiting Protoporphyrinogen Oxidase (PPO) , a critical enzyme in the chlorophyll and heme biosynthesis pathways[5]. Inhibition of PPO prevents the conversion of Protoporphyrinogen IX to Protoporphyrin IX within the chloroplast. Consequently, the substrate leaks into the cytoplasm where it is non-enzymatically oxidized. In the presence of light and oxygen, the accumulated Protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen ( 1O2​ ). This reactive oxygen species (ROS) induces catastrophic lipid peroxidation, leading to rapid membrane destruction and cellular necrosis.

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA ProtogenIX Protoporphyrinogen IX (Chloroplast) ALA->ProtogenIX PPO Protoporphyrinogen Oxidase (PPO) ProtogenIX->PPO Normal Pathway Leakage Cytoplasmic Leakage ProtogenIX->Leakage ProtoIX_chloro Protoporphyrin IX (Chloroplast) PPO->ProtoIX_chloro ProtoIX_cyto Protoporphyrin IX (Cytoplasm) Leakage->ProtoIX_cyto ROS Singlet Oxygen (ROS) ProtoIX_cyto->ROS Light + O2 LipidPerox Lipid Peroxidation & Cell Death ROS->LipidPerox Herbicide 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene Herbicide->PPO Inhibits

Caption: PPO inhibition by Chlomethoxyfen leading to ROS generation and cell death.

Formulation Considerations & Physicochemical Profile

The successful field application of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene requires overcoming two primary physicochemical hurdles: high lipophilicity and aqueous photolysis . As demonstrated by Tanaka et al. (1990), the compound undergoes rapid photolysis in aqueous solutions[2][6]. Therefore, the formulation must incorporate UV protectants to extend the active ingredient's half-life on the leaf surface long enough to permit cuticular absorption. Furthermore, because the target weeds possess waxy cuticles, non-ionic surfactants are critical to reduce the surface tension of the spray droplet, facilitating epidermal penetration.

Table 1: Physicochemical & Degradation Profile

ParameterValue / CharacteristicAnalytical Implication
CAS Number 125138-49-0[1]Reference standard identification.
Molecular Formula C13H9Cl2NO4[7]Exact mass targeting in LC-MS/MS.
Abiotic Degradation Rapid aqueous photolysis[6]Requires UV-stabilized formulation matrix.
Biotic Degradation Nitro-reduction & ether bond cleavage[8]Metabolized by Sphingomonas wittichii RW1[4].

Table 2: Optimized Emulsifiable Concentrate (EC) Formulation Matrix

ComponentChemical AgentFunctionCausality / Rationale
Active Ingredient ChlomethoxyfenPPO InhibitionPrimary phytotoxic mechanism[5].
Surfactant Polyoxyethylene tallow amineCuticular PenetrationReduces droplet contact angle; solubilizes cuticular waxes.
UV Protectant Titanium dioxide (nano)PhotostabilizationScatters UV light, preventing premature photolysis[6].
Solvent Aromatic hydrocarbon (Xylene)SolubilizationMaintains the highly hydrophobic AI in a stable emulsion.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following protocols are designed as self-validating systems . Each assay incorporates specific controls to isolate the variable of interest, ensuring that observed effects are mechanistically driven rather than artifactual.

Workflow Prep Protocol 1 Formulation & Prep InVitro Protocol 2 In Vitro PPO Assay Prep->InVitro Degradation Protocol 3 Microbial Degradation Prep->Degradation Analysis LC-MS/MS Analysis (Metabolite Profiling) InVitro->Analysis Degradation->Analysis

Caption: Experimental workflow for formulation efficacy and degradation analysis.

Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: Quantify the IC50 of the formulated active ingredient to ensure excipients do not sterically hinder target-site binding.

  • Chloroplast Extraction: Homogenize spinach leaves in an extraction buffer (50 mM HEPES, pH 7.5, 400 mM sucrose, 2 mM EDTA). Causality: The high sucrose concentration acts as an osmoticum to prevent chloroplast lysis during extraction.

  • Substrate Preparation: Synthesize Protoporphyrinogen IX by reducing Protoporphyrin IX with sodium amalgam in the dark. Causality: Protogen IX is highly unstable and rapidly auto-oxidizes in light; dark conditions are mandatory to prevent false-positive baseline fluorescence.

  • Incubation (Self-Validating Step):

    • Test Group: 100 µL chloroplast suspension + 10 µM formulation.

    • Negative Control: Vehicle only (validates baseline auto-oxidation).

    • Positive Control: Acifluorfen standard (normalizes inter-assay enzyme viability). Incubate at 25°C for 30 minutes in complete darkness.

  • Fluorescence Detection: Stop the reaction by adding 100% methanol. Measure fluorescence (Excitation: 410 nm, Emission: 633 nm). The accumulation of Proto IX is inversely proportional to PPO activity.

Protocol 2: Biotic Degradation via Sphingomonas wittichii RW1

Objective: Confirm the environmental safety and soil half-life of the formulation. Keum et al. (2008) demonstrated that S. wittichii RW1 is a potent degrader of nitrodiphenyl ethers[4][8]. This protocol ensures formulation adjuvants do not exhibit bactericidal effects that would halt natural soil degradation.

  • Bacterial Culture: Grow S. wittichii RW1 in Luria-Bertani (LB) broth at 30°C until an OD600 of 1.0 is reached[4].

  • Spiking & Incubation (Self-Validating Step):

    • Active Culture: Inoculate 50 mL of minimal salts medium with the bacteria and spike with 10 mg/L of the formulated herbicide.

    • Abiotic Control: Use heat-killed S. wittichii RW1. Causality: Differentiates active enzymatic metabolism (nitro-reduction) from passive physical adsorption of the highly lipophilic herbicide to the bacterial cell wall.

  • Extraction & LC-MS/MS Analysis: At 0, 12, 24, and 48 hours, extract 1 mL aliquots with ethyl acetate. Analyze via LC-MS/MS. Look for the disappearance of the parent mass (m/z 313) and the appearance of the reduced amino-metabolite, confirming active ether bond cleavage and nitro-reduction[8].

References

  • Tanaka, F. S., Hoffer, B. L., & Wien, R. G. (1990). Photolysis of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (chlomethoxyfen) in aqueous solution. Journal of Agricultural and Food Chemistry, 38(5), 1414-1418. URL: [Link]

  • Keum, Y. S., Lee, Y. J., & Kim, J. H. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. Journal of Agricultural and Food Chemistry, 56(19), 9146-9151. URL: [Link]

  • Fisher Scientific. (n.d.). 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, TRC. Product Code: 30377264. URL: [Link]

Sources

Method

Application Note: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene as a Key Diaryl Ether Scaffold in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) Strategic Role in Drug Development 1,5-Dichloro-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)

Strategic Role in Drug Development

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a highly functionalized diaryl ether building block. The diaryl ether motif is a "privileged scaffold" in medicinal chemistry, particularly in the design of Type II Receptor Tyrosine Kinase (RTK) inhibitors (e.g., targeting VEGFR and PDGFR in oncology).

The structural features of this intermediate are highly deliberate:

  • Diaryl Ether Core: Induces a specific conformational twist that allows the molecule to occupy both the ATP-binding pocket and the adjacent allosteric hydrophobic pocket of kinases.

  • 1,5-Dichloro Substitution: Provides essential steric bulk and lipophilicity, increasing the residence time of the drug on the target receptor.

  • Nitro Group: Serves as a masked primary amine. Once reduced to an aniline, it acts as the primary attachment point for generating urea or amide linkages, which are critical for hydrogen-bonding with the kinase hinge region.

SignalingPathway L Growth Factors (VEGF / PDGF) R Receptor Tyrosine Kinases (VEGFR / PDGFR) L->R Ligand Binding M MAPK / ERK Cascade R->M Phosphorylation P PI3K / AKT Cascade R->P Phosphorylation I Diaryl Ether API (Derived from CAS 125138-49-0) I->R Allosteric/ATP-competitive Inhibition A Tumor Angiogenesis & Cell Proliferation M->A Gene Expression P->A Cell Survival

Fig 1. Mechanism of action for diaryl ether-based APIs targeting RTK signaling.

Mechanistic Causality & Synthetic Strategy

The successful utilization of this intermediate relies on two critical chemical transformations: the initial etherification and the subsequent chemoselective reduction.

Diaryl Ether Formation via SNAr

The diaryl ether linkage is synthesized via Nucleophilic Aromatic Substitution (SNAr). An activated aryl halide (e.g., 2,4-dichloro-5-methoxy-1-fluorobenzene) is reacted with 4-nitrophenol. The strongly electron-withdrawing nature of the nitro group on the nucleophile, combined with the halogen leaving group, dictates the reaction kinetics. The rate-limiting step in such SNAr reactions in dipolar aprotic solvents is often the proton transfer and the subsequent breakdown of the zwitterionic Meisenheimer complex[1]. Consequently, the use of a mild base like Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) is strictly preferred over stronger bases (like NaOH ) to prevent the competitive hydrolysis of the methoxy group.

Chemoselective Nitro Reduction: The Hydrodehalogenation Challenge

To convert the intermediate into a viable API precursor, the nitro group must be reduced to an aniline. Expert Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas is contraindicated here. The presence of the 1,5-dichloro substituents makes the molecule highly susceptible to catalytic hydrodehalogenation (the unwanted cleavage of C-Cl bonds)[2].

To bypass this, a chemoselective Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) is employed[3]. The NH4​Cl acts as a mild proton donor, facilitating the electron transfer from the iron surface to the nitro group without creating a highly acidic environment that could cleave the ether bond. This guarantees quantitative reduction to the aniline while perfectly preserving the critical chlorine atoms[2].

SyntheticWorkflow A Activated Arene (Aryl Fluoride) C 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) A->C SNAr K2CO3, DMF B 4-Nitrophenol B->C SNAr D Aniline Intermediate C->D Chemoselective Reduction Fe/NH4Cl E Target API (Kinase Inhibitor) D->E Urea/Amide Coupling

Fig 2. Synthetic workflow from precursors to the final kinase inhibitor API.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (SNAr)

Objective: Form the diaryl ether linkage while suppressing side reactions.

  • Preparation: In a rigorously dried 500 mL round-bottom flask, dissolve 4-nitrophenol (1.05 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will turn deep yellow/orange).

  • Electrophile Addition: Add 2,4-dichloro-5-methoxy-1-fluorobenzene (1.0 eq) dropwise.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 3:1). Self-Validation: The reaction is complete when the bright yellow spot of the nitrophenoxide anion is consumed (typically 4-6 hours).

  • Workup: Cool to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF). The product will precipitate. Filter the solid, wash thoroughly with water to remove DMF and salts, and recrystallize from ethanol to yield the pure intermediate.

Protocol B: Chemoselective Reduction to 4-(2,5-Dichloro-4-methoxyphenoxy)aniline

Objective: Reduce the nitro group without inducing hydrodehalogenation.

  • Solvent System: Suspend 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq)[3].

  • Reflux: Heat the heterogeneous mixture to reflux (approx. 85 °C) with vigorous mechanical stirring.

  • Monitoring: Check progress via LC-MS or TLC. Self-Validation: The starting material (UV active, higher Rf) should completely convert to a highly polar, ninhydrin-positive spot (the aniline) within 2-3 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethanol. Concentrate the filtrate under reduced pressure, dilute with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate to afford the target aniline.

Quantitative Data & Optimization

The following tables summarize the optimization parameters derived from mechanistic studies, highlighting the causality behind the chosen reagents.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH Water/THF8012< 30%High degree of methoxy hydrolysis.
Cs2​CO3​ DMF80388%Excellent yield, but high reagent cost.
K2​CO3​ DMF 80 5 85% Optimal balance of kinetics and cost.
K2​CO3​ Toluene1102415%Poor solubility of the Meisenheimer complex.

Table 2: Optimization of Nitro Reduction (Mitigating Hydrodehalogenation)

Catalyst / ReagentHydrogen SourceTemp (°C)Conversion (%)Dehalogenation Impurity (%)Isolated Yield (%)
10% Pd/C H2​ (1 atm)25100%> 40%52%
5% Pt/C (Sulfided) H2​ (1 atm)2595%8%81%
SnCl2​⋅2H2​O Internal70100%0%78% (Difficult workup)
Fe powder / NH4​Cl Internal 85 100% 0% 92%

References

  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry (ACS Publications). 1

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS Publications). 3

  • A Reusable FeCl3∙6H2O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water. Molecules (MDPI). 2

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene to Amine Derivatives

Executive Summary & Scope The catalytic reduction of highly functionalized halonitroarenes to their corresponding amine derivatives is a critical transformation in the synthesis of advanced pharmaceutical and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The catalytic reduction of highly functionalized halonitroarenes to their corresponding amine derivatives is a critical transformation in the synthesis of advanced pharmaceutical and agrochemical intermediates. The target molecule, 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene , presents a formidable chemoselectivity challenge. Its structural complexity—featuring a diaryl ether core, a reducible nitro group, and two aryl chlorides positioned ortho and meta to a methoxy directing group—makes it highly susceptible to undesired side reactions.

This application note provides a comprehensive, field-proven methodology for the quantitative reduction of the nitro group to yield 4-(2,4-dichloro-5-methoxyphenoxy)aniline , completely suppressing the competitive hydrodehalogenation (HDH) pathway.

Mechanistic Insights & Catalyst Selection

The reduction of aromatic nitro groups follows the classic Haber mechanism, proceeding sequentially through nitroso and hydroxylamine intermediates before yielding the final aniline . However, in the presence of standard platinum-group metal (PGM) catalysts like Palladium on Carbon (Pd/C), the competitive hydrodehalogenation (dechlorination) pathway is thermodynamically and kinetically accessible.

The Causality of Dechlorination: HDH occurs via the oxidative addition of the C–Cl bond to an electron-rich metal center, followed by reductive elimination in the presence of hydrogen. Because Pd is highly active for C–Cl activation, its use inevitably leads to complex mixtures of dechlorinated byproducts.

Catalyst Engineering: To achieve >99% chemoselectivity, the electronic structure of the catalyst must be modulated. Iron-promoted platinum catalysts (e.g., Pt-Fe/C) or sulfided Pt/C are the industry standards for this transformation. The incorporation of Fe shifts the electron density away from the Pt nanoparticles, rendering them electron-deficient. This electronic perturbation significantly increases the activation energy required for C–Cl oxidative addition, effectively shutting down the HDH pathway while maintaining the facile adsorption and reduction of the highly polar N–O bonds . Furthermore, utilizing water or protic co-solvents can dynamically generate surface hydroxyls that further stabilize the target amine .

Pathway Substrate 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene Nitroso Nitroso Intermediate Substrate->Nitroso +H2 (Haber Route) SideProduct Dechlorinated Byproducts Substrate->SideProduct Hydrodehalogenation (C-Cl Cleavage) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Target 4-(2,4-Dichloro-5-methoxy- phenoxy)aniline Hydroxylamine->Target +H2, -H2O Target->SideProduct Over-reduction

Mechanistic pathways: Target Haber reduction vs. competitive hydrodehalogenation.

Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems for the reduction of the target substrate under standardized conditions (2.0 MPa H₂, 60 °C, Toluene/MeOH).

Catalyst SystemConversion (%)Selectivity to Amine (%)Dechlorinated Byproducts (%)Mechanistic Rationale
5% Pd/C >99.0< 40.0> 60.0High electron density on Pd promotes rapid C–Cl oxidative addition.
5% Pt/C >99.085.015.0Moderate C–Cl activation; serves as the baseline for halonitroarenes.
0.3% Pt-4% Fe/C >99.5> 99.5< 0.5Fe-induced electron deficiency on Pt kinetically suppresses C–Cl cleavage.

Experimental Protocol: Self-Validating Batch Hydrogenation

This protocol utilizes a bimetallic 0.3% Pt - 4% Fe / AC (Activated Carbon) catalyst to ensure maximum chemoselectivity.

Reagents and Materials
  • Substrate: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (10.0 mmol, 3.14 g)

  • Catalyst: 0.3 wt% Pt - 4 wt% Fe / AC (50 mg)

  • Solvent System: Toluene / Methanol (4:1 v/v, 50 mL). Causality: Toluene provides excellent solubility for the lipophilic diaryl ether, while methanol acts as a protic co-solvent that stabilizes the polar transition states of the hydroxylamine intermediate, accelerating the rate-determining step.

  • Gas: High-purity Hydrogen (H₂, 99.999%) and Nitrogen (N₂, 99.99%)

Step-by-Step Methodology
  • Reactor Preparation: Charge a 100 mL stainless steel high-pressure autoclave with the substrate (3.14 g), the Pt-Fe/AC catalyst (50 mg), and the Toluene/MeOH solvent mixture (50 mL). Include a magnetic stir bar or ensure the mechanical impeller is engaged.

  • Inerting the Atmosphere: Seal the reactor. Purge the headspace with N₂ (1.0 MPa) three times, venting slowly to atmospheric pressure each time. Causality: Complete removal of oxygen is mandatory to prevent explosive H₂/O₂ mixtures and to prevent the irreversible oxidation of the active Pt(0) surface species.

  • Hydrogen Saturation: Purge the reactor with H₂ (1.0 MPa) three times. Finally, pressurize the reactor to 2.0 MPa (approx. 20 bar) with H₂. Causality: High hydrogen pressure ensures the metal surface remains saturated with hydride species. This kinetically favors the rapid reduction of the nitro group over the slower oxidative addition of the C–Cl bond.

  • Reaction Initiation: Heat the reactor to 60 °C under vigorous stirring (800–1000 rpm to eliminate gas-liquid mass transfer limitations).

  • Real-Time Self-Validation: Monitor the pressure drop ( ΔP ).

    • Validation Calculation: The reduction of one nitro group requires 3 equivalents of H₂. Using the Ideal Gas Law ( ΔP=Vheadspace​3nRT​ ), for 10 mmol of substrate in a 50 mL headspace at 60 °C, the theoretical pressure drop is exactly 1.66 MPa (16.6 bar) .

    • Diagnostic: A pressure drop ceasing exactly at this theoretical value validates complete, selective conversion. A deviation of >5% serves as an immediate diagnostic for either incomplete conversion (if lower) or competing hydrodehalogenation/solvent leaks (if higher).

  • Workup & Isolation: Once hydrogen uptake ceases (typically 2–3 hours), cool the reactor to room temperature and carefully vent the residual H₂. Filter the reaction mixture through a 0.22 μm PTFE membrane to recover the heterogeneous catalyst. Evaporate the solvent under reduced pressure to yield the crude 4-(2,4-dichloro-5-methoxyphenoxy)aniline.

Workflow Step1 1. Substrate & Catalyst Loading 10 mmol Substrate + 50 mg Pt-Fe/C in Toluene/MeOH Step2 2. Reactor Inerting 3x N2 Purge → 3x H2 Purge Step1->Step2 Step3 3. Pressurized Hydrogenation 2.0 MPa H2 at 60°C (High Mass Transfer) Step2->Step3 Step4 4. In-Process Self-Validation Monitor ΔP for exact 1.66 MPa drop Step3->Step4 Step5 5. Catalyst Recovery & Isolation 0.22 μm Filtration & Solvent Evaporation Step4->Step5

Step-by-step experimental workflow for the chemoselective catalytic hydrogenation.

References

  • Pietrowski, M. (2012). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Current Organic Synthesis, 9(4), 470-487.[Link] [1]

  • Chen, H., He, D., He, Q., Jiang, P., Zhou, G., & Fu, W. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances, 7(46), 29143-29148.[Link] [2]

  • Liu, S. S., Liu, X., Yu, L., et al. (2023). Hydrogenation of Nitroarenes by Onsite-Generated Surface Hydroxyl from Water. ACS Catalysis, 13(24), 16058-16067.[Link] [3]

Method

Application Note: Liquid-Liquid Extraction (LLE) Protocols for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Target Audience: Analytical Chemists, Environmental Scientists, and Drug/Agrochemical Development Professionals Matrix: Aqueous solutions, reaction mixtures, and environmental water samples Analytical Downstream: LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Scientists, and Drug/Agrochemical Development Professionals Matrix: Aqueous solutions, reaction mixtures, and environmental water samples Analytical Downstream: LC-MS/MS or GC-MS

Introduction and Chemical Rationale

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) is a highly lipophilic, halogenated nitroaromatic compound belonging to the diphenyl ether class. Structurally homologous to commercial diphenyl ether herbicides such as oxyfluorfen and lactofen, it is frequently encountered as an intermediate in agrochemical synthesis or as an environmental degradant.

Designing an effective extraction protocol requires a fundamental understanding of the molecule's physicochemical causality:

  • Neutrality: The molecule lacks ionizable functional groups (such as carboxylic acids or primary amines) within standard physiological or environmental pH ranges. Consequently, pH adjustment of the aqueous matrix is generally unnecessary to suppress ionization, unlike protocols for acidic herbicides.

  • Hydrophobicity: The presence of two chlorine atoms, a methoxy group, and a bulky diphenyl ether backbone imparts significant lipophilicity (estimated logP>4.5 ). This drives the compound's high affinity for non-polar to moderately polar organic solvents.

  • Electron Deficiency: The nitro group and halogen substituents make the aromatic rings electron-deficient, ensuring excellent stability during extraction but requiring careful solvent selection to avoid nucleophilic degradation under highly alkaline conditions.

Based on validated methodologies for structurally analogous diphenyl ethers [1], Liquid-Liquid Extraction (LLE) using halogenated solvents or alkane/ketone mixtures provides the most robust recovery rates.

Experimental Design: Causality Behind Solvent and Matrix Choices

Solvent Selection

Dichloromethane (DCM) is the premier choice for the LLE of halogenated diphenyl ethers [2]. Its moderate polarity effectively solvates the methoxy and nitro groups, while its halogenated nature provides excellent affinity for the dichlorobenzene ring. Because DCM is denser than water ( ρ=1.33 g/cm3 ), it forms the lower organic phase, which simplifies collection using a separatory funnel. Alternatively, a hexane/acetone (3:2, v/v) mixture can be utilized for greener extraction profiles, forming the upper organic layer [3].

The "Salting-Out" Effect

To maximize the partition coefficient ( Kow​ ) and drive the target analyte into the organic phase, the ionic strength of the aqueous matrix is artificially increased. The addition of sodium chloride (NaCl) disrupts the hydration shells in the aqueous phase, significantly decreasing the aqueous solubility of the highly hydrophobic 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Step-by-Step Liquid-Liquid Extraction Protocol

Note: This protocol is optimized for a 50 mL aqueous sample. Scale volumetrically as needed.

Materials and Reagents
  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ), baked at 400°C to remove organic impurities

  • Sodium Chloride (NaCl), analytical grade

  • Acetonitrile (ACN), LC-MS grade (for reconstitution)

  • Internal Standard (IS): Deuterated oxyfluorfen ( d5​ -OXY) or a structurally distinct diphenyl ether [1].

Step 1: Matrix Preparation and Spiking
  • Transfer 50 mL of the aqueous sample into a 250 mL glass separatory funnel. (Avoid plastics, as highly lipophilic compounds will adsorb to polypropylene/polyethylene surfaces).

  • Add 5.0 g of NaCl to the sample and swirl gently until completely dissolved to induce the salting-out effect.

  • Spike the sample with the chosen Internal Standard (e.g., 10 μ L of a 10 μ g/mL d5​ -OXY solution) to account for matrix effects and extraction losses.

Step 2: Primary Extraction
  • Add 25 mL of DCM to the separatory funnel.

  • Cap the funnel and invert gently. Open the stopcock to vent any built-up pressure.

  • Shake vigorously for 5–10 minutes to maximize the interfacial surface area between the aqueous and organic phases.

  • Secure the funnel on a ring stand and allow the phases to separate completely (approximately 10 minutes). The DCM will form the bottom layer .

  • Carefully drain the lower DCM layer into a clean 100 mL Erlenmeyer flask.

Step 3: Secondary Extraction (Maximizing Recovery)
  • Add a fresh 25 mL aliquot of DCM to the remaining aqueous phase in the separatory funnel.

  • Repeat the shaking, venting, and separation process.

  • Combine this second DCM extract with the first in the Erlenmeyer flask. Discard the aqueous phase.

Step 4: Drying and Concentration
  • Add 2–3 grams of anhydrous Na2​SO4​ to the combined DCM extracts. Swirl the flask and let it sit for 15 minutes to remove residual water [2].

  • Decant or filter the dried DCM through glass wool into a round-bottom flask or evaporation tube.

  • Evaporate the DCM to complete dryness using a rotary evaporator (at 30°C under vacuum) or a gentle stream of ultra-pure Nitrogen gas.

Step 5: Reconstitution for Analysis
  • Reconstitute the dried residue in 1.0 mL of LC-MS grade Acetonitrile.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer to a 1.5 mL glass autosampler vial for LC-MS/MS or GC-MS analysis.

Workflow Visualization

LLE_Workflow Sample Aqueous Sample (50 mL) + Internal Standard + NaCl Solvent Add 25 mL Dichloromethane (DCM) (Primary Extraction) Sample->Solvent Agitation Vigorous Shaking & Venting (5-10 min) Solvent->Agitation PhaseSep Phase Separation (10 min in Separatory Funnel) Agitation->PhaseSep Collect Collect Lower Organic Phase (DCM) Repeat with fresh 25 mL DCM PhaseSep->Collect Discard Upper Aqueous Phase Drying Dry over Anhydrous Na₂SO₄ (15 min) Collect->Drying Evap Evaporate to Dryness (N₂ Stream or Rotavap at 30°C) Drying->Evap Recon Reconstitute in 1.0 mL Acetonitrile (Ready for LC-MS/MS) Evap->Recon

LLE Workflow for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Quantitative Data & Expected Performance

Based on the partitioning behavior of highly homologous diphenyl ether compounds under identical extraction conditions [1][2], the following performance metrics are expected when utilizing this protocol.

Table 1: Expected Analytical Recovery and LLE Parameters

ParameterDichloromethane (DCM) ProtocolHexane/Acetone (3:2) ProtocolCausality / Note
Phase Position Bottom LayerTop LayerDictated by solvent density relative to water.
Expected Recovery 88% – 99%75% – 85%DCM provides superior solvation for halogenated aromatics [2].
Matrix Effect MinimalModerateHexane/Acetone may co-extract more non-polar lipids.
Limit of Detection (LOD) <0.5μg/L ≈1.0μg/L Assuming standard LC-MS/MS (ESI+) downstream analysis [3].
Salting-Out Impact High (+15% recovery)Moderate (+10% recovery)NaCl drives the neutral lipophile out of the aqueous phase.

References

  • Soil-Water Partitioning Behavior of Oxyfluorfen Under California Rice Field Conditions Source: ACS Agricultural Science & Technology (2023) URL:[Link]

  • Biotransformation of the Diphenyl Ether Herbicide Lactofen and Purification of a Lactofen Esterase from Brevundimonas sp. LY-2 Source: Journal of Agricultural and Food Chemistry (2010) URL:[Link]

  • Determination of pesticide residues in olives by liquid extraction surface analysis followed by liquid chromatography/tandem mass spectrometry Source: Grasas y Aceites (2015) URL:[Link]

Application

in vitro assay development using 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

As a Senior Application Scientist, I approach the in vitro evaluation of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) by analyzing its structural pharmacophore. This compound is a highly substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the in vitro evaluation of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) by analyzing its structural pharmacophore. This compound is a highly substituted halogenated nitrophenoxy diphenyl ether. In biological systems, the diphenyl ether scaffold exhibits two primary mechanisms of action:

  • Enzymatic Inhibition: Potent inhibition of Protoporphyrinogen IX Oxidase (PPO), a classic target for agrochemicals and an emerging target for anti-parasitic agents[1].

  • Endocrine Disruption: Competitive binding to Thyroid Hormone Receptors (TRα/TRβ) due to structural mimicry of the thyronine backbone (T3/T4)[2].

To comprehensively profile this compound, we must establish a dual-assay pipeline. Below is the definitive guide to developing, validating, and executing these highly sensitive in vitro assays.

Part 1: Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

The Causality of the Assay Design PPO catalyzes the oxygen-dependent, six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX. The biochemical rationale for this assay relies on the intrinsic optical properties of the substrate and product. Protoporphyrinogen IX is colorless and non-fluorescent, whereas the product, protoporphyrin IX, is a highly conjugated macrocycle that emits strong fluorescence[1].

A critical challenge in this assay is the chemical instability of the substrate; protoporphyrinogen IX rapidly auto-oxidizes in the presence of light and oxygen. Therefore, the assay system must be self-validating: we incorporate Dithiothreitol (DTT) to suppress non-enzymatic auto-oxidation, and we utilize a continuous spectrofluorimetric readout to distinguish true enzymatic turnover from baseline drift[3].

Workflow Visualization: PPO Enzymatic Pathway

PPO_Pathway Substrate Protoporphyrinogen IX (Non-fluorescent) Product Protoporphyrin IX (Highly Fluorescent) Substrate->Product Oxidation (6 electrons) Enzyme PPO Enzyme (Target) Enzyme->Product Catalyzes Inhibitor 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene Inhibitor->Enzyme Competitive Inhibition ROS Reactive Oxygen Species (Cellular Toxicity) Product->ROS Light Exposure

Figure 1: PPO enzymatic oxidation pathway and mechanism of competitive inhibition by diphenyl ethers.

Step-by-Step Protocol: Continuous Fluorimetric PPO Assay

1. Substrate Preparation (Strictly under dim red light):

  • Reduction: Dissolve 1 mM Protoporphyrin IX in 10 mM KOH containing 20% (v/v) ethanol. Add ~150 mg of 20% sodium amalgam to chemically reduce the porphyrin ring.

  • Validation: Monitor the solution until the dark red color completely dissipates to a pale yellow/colorless state, confirming the generation of protoporphyrinogen IX. Adjust pH to 8.5 with 3M HCl.

2. Assay Buffer Formulation:

  • Prepare the reaction buffer: 100 mM Tris-HCl (pH 7.5), 5 mM DTT (to prevent auto-oxidation), 1 mM EDTA (to inhibit downstream ferrochelatase activity), and 0.1% Tween-80.

  • Expert Insight: Tween-80 is mandatory. Protoporphyrin IX is highly hydrophobic and will aggregate in aqueous solutions, leading to fluorescence quenching. The detergent micellizes the product, ensuring a linear fluorescence response[3].

3. Kinetic Measurement:

  • In a black 96-well microplate, add 50 nM recombinant PPO enzyme and titrate 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (0.1 nM to 10 µM final concentration, max 1% DMSO).

  • Include a "No Enzyme" control well to establish the baseline auto-oxidation rate.

  • Initiate the reaction by adding 2 µM protoporphyrinogen IX.

  • Immediately read in a fluorescence microplate reader at Ex 406 nm / Em 632 nm continuously for 30 minutes at 30°C[1].

Part 2: Thyroid Hormone Receptor (TR) Coactivator TR-FRET Assay

The Causality of the Assay Design Because diphenyl ethers share structural homology with the thyronine rings of thyroid hormones, they frequently act as endocrine disruptors[2]. To determine if 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene acts as a TR agonist or antagonist, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

When a ligand binds the TR Ligand Binding Domain (LBD), it induces a conformational shift. Agonists stabilize a conformation that recruits coactivator peptides (e.g., SRC2), while antagonists displace them[4]. By tagging the receptor with a Terbium (Tb) donor and the SRC peptide with a Fluorescein (Fl) acceptor, we create a proximity-based energy transfer system. The use of a ratiometric readout (Em 520 nm / Em 495 nm) is a self-validating mechanism that mathematically eliminates well-to-well volume discrepancies and compound auto-fluorescence[5].

Workflow Visualization: TR-FRET Energy Transfer

TR_FRET Compound Diphenyl Ether (Test Compound) TR_LBD GST-TRβ LBD (Receptor) Compound->TR_LBD Binds LBD Pocket Fl_SRC Fluorescein-SRC Peptide (Acceptor: Em 520nm) TR_LBD->Fl_SRC Recruits (Agonist) TR_LBD->Fl_SRC Displaces (Antagonist) Tb_Ab Terbium-Anti-GST (Donor: Ex 340nm) Tb_Ab->TR_LBD Binds GST Tag FRET High FRET Signal (Agonist Conformation) Fl_SRC->FRET Energy Transfer No_FRET Low FRET Signal (Antagonist/Displacement) Fl_SRC->No_FRET No Transfer

Figure 2: TR-FRET assay mechanism for detecting ligand-induced coregulator peptide recruitment.

Step-by-Step Protocol: TR-FRET Coactivator Assay

1. Reagent Master Mix Preparation:

  • Prepare a master mix in TR-FRET Coregulator Buffer (proprietary or 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA) containing:

    • 1.0 nM GST-tagged TRβ-LBD.

    • 2.0 nM Terbium-labeled anti-GST antibody.

    • 200 nM Fluorescein-labeled SRC2 coactivator peptide[5].

2. Compound Titration & Incubation:

  • Dispense 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene into a black 384-well low-volume plate using an acoustic dispenser (e.g., Echo) to generate a 12-point dose-response curve.

  • Add 20 µL of the Master Mix to each well.

  • Include a DMSO-only control (baseline FRET) and a T3 (Triiodothyronine) positive control (maximum FRET)[2].

  • Incubate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

3. Time-Resolved Detection:

  • Read the plate using a TR-FRET compatible reader (e.g., PHERAstar or EnVision).

  • Excitation: 340 nm.

  • Delay: 100 µs (allows short-lived background fluorescence to decay).

  • Emission: Read simultaneously at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[4].

  • Data Processing: Calculate the Emission Ratio = (Signal at 520 nm / Signal at 495 nm) × 10,000.

Part 3: Data Presentation and Quality Control Metrics

To ensure the scientific integrity of the screening campaign, the assays must meet stringent quality control parameters. The table below outlines the expected validation metrics for evaluating diphenyl ether derivatives in these systems.

Assay ParameterPPO Enzymatic InhibitionTRβ TR-FRET Coactivator Assay
Primary Readout Kinetic Fluorescence (Ex 406/Em 632)Ratiometric TR-FRET (Em 520/495)
Expected Z'-Factor > 0.65 (Robust for HTS)> 0.75 (Excellent for HTS)
DMSO Tolerance Up to 2% (v/v)Up to 1% (v/v)
Reference Compound Acifluorfen ( Ki​ ~ 0.53 µM)Triiodothyronine (T3) ( EC50​ ~ 0.4 nM)
Signal-to-Background > 15-fold over auto-oxidation> 5-fold (Agonist mode)
Expected Readout for 125138-49-0 Dose-dependent decrease in slope ( Vmax​ )Shift in emission ratio (Agonist/Antagonist)

References

  • Fluorometric assays for coproporphyrinogen oxidase and protoporphyrinogen oxidase - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for the Thyroid Hormone Receptor Source: Biochemistry - ACS Publications URL:[Link]

  • Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study Source: MDPI URL:[Link]

Sources

Method

Application Note: Scalable Synthesis and Isolation of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)[1] Reaction Type: Nucleophilic Aromatic Substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)[1] Reaction Type: Nucleophilic Aromatic Substitution ( SN​Ar )

Executive Summary & Mechanistic Rationale

Diaryl ethers are privileged scaffolds in medicinal chemistry and agrochemicals. The synthesis of highly substituted diaryl ethers, such as 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, is typically achieved via Nucleophilic Aromatic Substitution ( SN​Ar ).

In this protocol, 2,4-dichloro-5-methoxyphenol acts as the nucleophile, and 1-fluoro-4-nitrobenzene serves as the electrophile. The choice of a fluoro-arene over a chloro-arene is critical for scale-up; the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly susceptible to nucleophilic attack, while the para-nitro group stabilizes the resulting anionic Meisenheimer intermediate[2].

Process Causality & Optimization:

  • Solvent Selection: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or DMF are required to solvate the phenoxide ion while leaving it highly nucleophilic (unencumbered by hydrogen bonding)[2]. NMP is selected for its higher boiling point, which provides a wider safety margin against thermal runaway during the exothermic SN​Ar coupling.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base. It is strong enough to deprotonate the phenol but prevents the degradation pathways (such as ether cleavage) often observed with stronger bases like Sodium Hydride ( NaH ) or Potassium tert-butoxide ( KOtBu )[3].

  • Product Inhibition Management: High concentrations of the fluoride byproduct ( KF ) can stall the reaction. Operating at optimal dilution in NMP prevents the precipitation of thick, unstirrable salt cakes[3].

Process Workflow Visualization

G N1 Reactor Charging 2,4-Dichloro-5-methoxyphenol + K2CO3 + NMP N2 Phenoxide Formation (80°C, 1h) N1->N2 N3 Electrophile Dosing 1-Fluoro-4-nitrobenzene N2->N3 N4 SNAr Reaction (110°C, 4-6h) N3->N4 N5 Anti-Solvent Quench (H2O Addition at 40°C) N4->N5 N6 Product Isolation (Filtration & Washing) N5->N6 N7 Vacuum Drying (60°C, 12h) N6->N7 N8 1,5-Dichloro-2-methoxy-4- (4-nitrophenoxy)benzene N7->N8

Process workflow for the scaled-up synthesis and isolation of the diaryl ether intermediate.

Scalable Batch Protocol (1 kg Scale)

Note: This protocol is designed for execution in a professional, jacketed glass-lined reactor equipped with overhead stirring, a reflux condenser, and active temperature control.

Phase 1: Phenoxide Generation

  • Purge: Inert the reactor with Nitrogen ( N2​ ) for 15 minutes to prevent oxidative degradation of the phenol at elevated temperatures.

  • Charge: Add 5.0 L of anhydrous NMP to the reactor.

  • Charge: Add 1.00 kg (5.18 mol) of 2,4-dichloro-5-methoxyphenol. Initiate overhead stirring at 150 RPM.

  • Charge: Add 0.86 kg (6.22 mol, 1.2 equiv) of finely milled, anhydrous K2​CO3​ .

    • Causality: Milling the base increases the surface area, accelerating the heterogeneous deprotonation step and ensuring complete conversion to the phenoxide before the electrophile is introduced.

  • Heat: Ramp the internal temperature to 80°C and hold for 1 hour.

Phase 2: Electrophile Dosing & SN​Ar Coupling 6. Dose: Slowly add 0.77 kg (5.44 mol, 1.05 equiv) of 1-fluoro-4-nitrobenzene via an addition funnel or dosing pump over 60 minutes.

  • Causality: The SN​Ar reaction is highly exothermic. Controlled dosing ensures the heat evolution does not exceed the cooling capacity of the reactor jacket, preventing thermal runaway.
  • React: Ramp the internal temperature to 110°C. Maintain stirring at 200 RPM for 4 to 6 hours.
  • Monitor: Sample the reaction mixture after 4 hours. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the residual phenol is < 1.0% Area.

Phase 3: Anti-Solvent Isolation & Purification 9. Cool: Ramp the internal temperature down to 40°C. 10. Quench/Precipitate: Slowly dose 15.0 L of Deionized (DI) water into the reactor over 2 hours while increasing agitation to 250 RPM.

  • Causality: 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is highly lipophilic and insoluble in water, whereas NMP and the KF / K2​CO3​ salts are highly water-soluble. The slow addition of water acts as an anti-solvent, driving controlled crystallization and preventing oiling-out of the product.
  • Age: Cool the resulting slurry to 10°C and age for 2 hours to maximize crystal yield.
  • Filter: Transfer the slurry to a Nutsche filter or centrifuge.
  • Wash: Wash the filter cake with 3 x 3.0 L of cold DI water to remove residual NMP and inorganic salts.
  • Dry: Transfer the wet cake to a vacuum oven. Dry at 60°C under high vacuum (< 50 mbar) for 12-16 hours until constant weight is achieved.
Quantitative Data Summaries

Table 1: Reaction Optimization Parameters (Lab-Scale Validation) The following parameters were evaluated to determine the optimal conditions for minimizing side reactions and maximizing yield prior to the 1 kg scale-up.

SolventBase (1.2 eq)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
DMF K2​CO3​ 1008>988497.5
NMP K2​CO3​ 110 5 >99 92 99.1
DMSO Cs2​CO3​ 904>998896.0
NMP NaH 802>956582.0 (Ether cleavage)

Table 2: Expected Impurity Profile at 1 kg Scale Typical impurities observed post-isolation and their regulatory/process implications.

Impurity TypeSource / MechanismTypical LevelRemoval Strategy
Unreacted PhenolIncomplete conversion< 0.5%Highly soluble in basic aqueous wash; removed during filtration.
4-NitrophenolHydrolysis of electrophile< 0.2%Minimized by using anhydrous conditions; removed in aqueous filtrate.
Bis-arylationOver-reaction (rare)Not DetectedSteric hindrance of the 2,4-dichloro groups prevents this pathway.
Residual NMPSolvent entrapment< 500 ppmThorough aqueous washing of the filter cake and high-vacuum drying.
References
  • 1,5-Dichlor-2-methoxy-4-(4-nitrophenoxy)
  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions | ACS Combinatorial Science Source: ACS Publications URL
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing sub-optimal yields during the synthesis of 1,5-dichloro-2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing sub-optimal yields during the synthesis of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0)[1].

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-dichloro-5-methoxyphenol and 1-fluoro-4-nitrobenzene . While SNAr is a foundational transformation, the specific steric and electronic environment of this heavily substituted central ring often leads to stalled conversions or competing side reactions.

Reaction Architecture & Troubleshooting Workflow

The synthesis relies on the deprotonation of the sterically hindered 2,4-dichloro-5-methoxyphenol, followed by nucleophilic attack on the highly activated 1-fluoro-4-nitrobenzene. The presence of the ortho-chlorine on the phenol significantly increases the activation energy barrier for the Meisenheimer complex formation, requiring precise control over reagents and environment.

SNAr_Troubleshooting Start Reaction Yield < 50% Check1 Is 4-Nitrophenol detected via HPLC/TLC? Start->Check1 Path1_Yes Yes: Hydrolysis Issue Check1->Path1_Yes Yes Path1_No No: Stalled Conversion Check1->Path1_No No Fix1 1. Use anhydrous DMF/DMSO 2. Oven-dry K2CO3/Cs2CO3 3. Exclude atmospheric moisture Path1_Yes->Fix1 Check2 Are starting materials still unreacted? Path1_No->Check2 Fix2 1. Switch K2CO3 to Cs2CO3 2. Increase Temp to 100-120°C 3. Increase concentration (0.5M+) Check2->Fix2 Yes

Decision matrix for diagnosing and resolving low SNAr yields.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My reaction stalls at 50-60% conversion, and starting materials remain. Why is this happening, and how do I push it to completion? A: This is a classic symptom of kinetic stalling due to steric hindrance and poor base solubility. The phenol nucleophile is hindered by the adjacent ortho-chlorine atom (position 4 on the phenol, which becomes position 5 on the product).

  • The Fix: Switch your base from Potassium Carbonate ( K2​CO3​ ) to Cesium Carbonate ( Cs2​CO3​ ) (2)[2]. The larger ionic radius of the cesium cation leads to a looser ion pair with the phenoxide, significantly enhancing its nucleophilicity (the "Cesium Effect"). Additionally, increase the reaction temperature to 100–120 °C in a polar aprotic solvent like DMF or DMSO to overcome the steric activation barrier (3)[3].

Q2: I am detecting a significant amount of 4-nitrophenol in my crude mixture. Where is this coming from? A: 4-Nitrophenol is the hydrolysis product of your electrophile, 1-fluoro-4-nitrobenzene. Because the nitro group makes the fluorine highly labile, any trace water in your solvent or base will act as a competing nucleophile (hydroxide generation), destroying your electrophile before the bulky phenoxide can react (4)[4].

  • The Fix: This is a self-validating system failure. You must rigorously exclude water. Use anhydrous solvents (stored over molecular sieves), oven-dry your carbonate base at 120 °C overnight, and run the reaction under an inert argon or nitrogen atmosphere. Never use aqueous hydroxide bases (NaOH/KOH) for this specific SNAr coupling.

Q3: Why use 1-fluoro-4-nitrobenzene instead of the cheaper 1-chloro-4-nitrobenzene? A: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, which heavily polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state. Consequently, aryl fluorides react orders of magnitude faster than aryl chlorides in SNAr pathways (5)[5]. Given the steric bulk of 2,4-dichloro-5-methoxyphenol, using the fluoro-derivative is mandatory for acceptable yields.

Quantitative Data: Base & Solvent Optimization

The following table synthesizes field-proven optimization data for hindered diaryl ether SNAr couplings to guide your experimental design (6)[6]:

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Primary Observation / Issue
THF K2​CO3​ 6524< 20%Poor base solubility; kinetic stalling.
DMF K2​CO3​ 1001265%Moderate conversion; some hydrolysis if wet.
DMF Cs2​CO3​ 100888%Good conversion; enhanced nucleophilicity.
DMSO Cs2​CO3​ 120 4 > 95% Optimal kinetics; excellent base solubility.
Self-Validating Experimental Protocol

This step-by-step methodology is engineered to maximize the yield of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0)[7] while minimizing purification bottlenecks.

Reagents & Equipment:

  • 2,4-Dichloro-5-methoxyphenol (1.0 equiv, limiting reagent)

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)

  • Anhydrous Cs2​CO3​ (1.5 equiv)

  • Anhydrous DMSO (0.5 M relative to phenol)

Step-by-Step Workflow:

  • Preparation & Drying: Oven-dry all glassware. Dry Cs2​CO3​ in a vacuum oven at 120 °C for 12 hours prior to use.

    • Causality: Eliminates trace water to prevent electrophile hydrolysis.

  • Phenoxide Generation: In a round-bottom flask purged with Argon, add 2,4-dichloro-5-methoxyphenol and anhydrous DMSO. Add the dried Cs2​CO3​ . Stir at room temperature for 30 minutes.

    • In-Process Control: The solution will transition to a deep yellow/orange, visually validating the formation of the phenoxide anion.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene dropwise via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes and mitigates exothermic degradation.

  • Thermal Activation: Heat the reaction mixture to 100–120 °C for 4–6 hours. Monitor the disappearance of the phenol via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Quenching & Precipitation: Cool the mixture to room temperature. Pour the crude mixture slowly into vigorously stirred ice water (10x the volume of DMSO). The product will precipitate as a solid.

  • Chemical Washing (Critical Step): Filter the solid. Wash the filter cake sequentially with:

    • Cold Deionized Water: Removes DMSO and inorganic salts ( CsF , unreacted Cs2​CO3​ ).

    • Cold 0.1 M NaOH: Deprotonates any unreacted starting phenol, rendering it water-soluble and washing it away.

    • Self-Validation: Because the diaryl ether product is neutral, it remains completely insoluble in the alkaline wash, ensuring only the unreacted starting material is stripped away.

  • Purification: Recrystallize the crude solid from hot ethanol or perform silica gel flash chromatography to achieve >98% purity.

References
  • Fisher Scientific. "1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene".
  • NextSDS. "1,5-Dichloro-2-Methoxy-4-(4-nitrophenoxy)benzene".
  • RSC Books.
  • SciSpace.
  • Arkat USA. "Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base".
  • ACS Publications. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility".
  • White Rose Research Online.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and process development scientists working with 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) , a critical diar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and process development scientists working with 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS: 125138-49-0) , a critical diaryl ether intermediate.

The most robust synthetic route for this molecule is the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-5-methoxyphenol with 1-fluoro-4-nitrobenzene in the presence of a mild base[1]. While SNAr is a foundational transformation, the electron-rich nature of the nucleophile and the moisture-sensitivity of the electrophile often lead to complex impurity profiles during scale-up.

Reaction Workflow & Mechanistic Pathway

Understanding the competitive pathways in your reactor is the first step to eliminating impurities. The diagram below maps the primary SNAr pathway against the three most common side reactions: hydrolysis, oxidation, and demethylation.

SNAr_Troubleshooting cluster_reactants Starting Materials Phenol 2,4-dichloro-5-methoxyphenol Cond K2CO3, Anhydrous DMF 80°C, N2 Atmosphere Phenol->Cond FNB 1-fluoro-4-nitrobenzene FNB->Cond Target 1,5-dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene (Target Product) Cond->Target Main SNAr Pathway Hydrolysis 4-nitrophenol (Hydrolysis Impurity) Cond->Hydrolysis Trace H2O Oxidation Quinone/Dimer (Oxidation Impurity) Cond->Oxidation Trace O2 Demethyl Bis-ether Adduct (Demethylation Impurity) Cond->Demethyl Temp >100°C

Reaction pathway and common impurity generation during the SNAr synthesis of the target diaryl ether.

Self-Validating Experimental Protocol

To prevent the impurities outlined above, utilize this optimized, step-by-step SNAr methodology. This protocol embeds In-Process Controls (IPC) to validate the reaction state before proceeding.

Step 1: Preparation of the Phenoxide

  • Action: In an oven-dried, nitrogen-purged reactor, charge 2,4-dichloro-5-methoxyphenol (1.0 eq) and flame-dried K2CO3 (1.5 eq). Suspend in anhydrous DMF (10 volumes).

  • Causality: K2CO3 is a mild, non-nucleophilic base perfectly tuned to deprotonate the phenol (pKa ~8.5) without degrading the solvent or attacking the electrophile[1].

Step 2: Solvent Degassing

  • Action: Sparge the suspension with subsurface N2 for 15 minutes.

  • Causality: The resulting phenoxide is highly electron-rich. Removing dissolved oxygen prevents base-promoted, single-electron oxidation of the phenoxide into dark, polymeric quinone impurities.

Step 3: Electrophile Addition

  • Action: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise at 20°C.

  • Causality: 1-fluoro-4-nitrobenzene is strictly required over the chloro-analogue. The highly electronegative fluorine atom stabilizes the intermediate Meisenheimer complex via inductive withdrawal, drastically lowering the activation energy and accelerating the SNAr kinetics[2][3].

Step 4: Reaction Execution & IPC (Self-Validation)

  • Action: Heat the mixture to 80°C.

  • Self-Validation Check: The mixture should transition to a pale yellow/orange suspension. If the mixture rapidly shifts to dark brown/black, oxygen ingress has occurred. Sample for HPLC after 2 hours. Proceed to workup only when the phenol peak is <1.0%.

Step 5: Quench and Isolation

  • Action: Cool the reactor to 20°C and pour the mixture into rapidly stirring ice water (30 volumes) maintained at pH > 9. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Causality: Maintaining a basic aqueous quench ensures that any hydrolyzed electrophile (4-nitrophenol) remains as a water-soluble phenoxide salt, preventing it from co-crystallizing with your highly lipophilic target product.

Quantitative Impurity Profiling & Troubleshooting

When deviations occur, use the following quantitative HPLC data and troubleshooting matrix to diagnose and correct the process.

Table 1: Typical HPLC Retention Data (254 nm)
ComponentRRT (Relative Retention Time)Origin / MechanismAcceptable Limit
4-Nitrophenol 0.45Hydrolysis of 1-fluoro-4-nitrobenzene by adventitious water.< 2.0%
2,4-Dichloro-5-methoxyphenol 0.70Unreacted nucleophile.< 1.0%
Target Product 1.00 Main SNAr reaction. > 95.0%
Bis-ether Adduct 1.35Thermal demethylation of the methoxy group followed by a second SNAr.< 0.5%
Quinone Dimers Broad baseline (1.5 - 2.0)Oxidative coupling of the starting phenol.Not Detected
Table 2: Troubleshooting Corrective Actions
Symptom / IssueRoot Cause AnalysisCorrective Action
High 4-Nitrophenol Impurity Water in the DMF or hygroscopic K2CO3 acting as a hydroxide surrogate, attacking the fluorobenzene[4].Use strictly anhydrous DMF (<50 ppm H2O). Flame-dry K2CO3 prior to use.
Reaction Stalls at <80% Conversion Consumption of the base by water, or loss of the electrophile to the hydrolysis side-reaction.Ensure a full 1.5 eq of base is present. Spike the reaction with an additional 0.1 eq of 1-fluoro-4-nitrobenzene.
Formation of Bis-ether (RRT 1.35) Excessive reactor temperature (>100°C) causing ether cleavage of the methoxy group on the phenol.Strictly control the heating mantle to 80°C. Avoid using stronger bases like Cs2CO3 or KOH.

Frequently Asked Questions (FAQs)

Q: I am scaling up to 1 kg. Can I replace potassium carbonate with sodium hydroxide (NaOH) to save costs? A: No. Replacing K2CO3 with NaOH will lead to catastrophic yield loss. Hydroxide is a strong, unhindered nucleophile that will directly attack 1-fluoro-4-nitrobenzene to form 4-nitrophenol (hydrolysis)[4]. Potassium carbonate acts strictly as a non-nucleophilic base that deprotonates the phenol, ensuring the phenoxide remains the exclusive nucleophile in the system.

Q: Why do we use 1-fluoro-4-nitrobenzene instead of the cheaper 1-chloro-4-nitrobenzene? A: The SNAr mechanism relies on the formation of a Meisenheimer complex as the rate-determining step. Fluorine lowers the activation energy of this transition state much more effectively than chlorine due to its extreme electronegativity[2]. This allows the reaction to reach completion at 80°C. Using the chloro-analogue requires pushing temperatures above 120°C, which triggers the demethylation of the methoxy group on your nucleophile, leading to bis-ether impurities.

Q: My isolated product has a persistent yellow tint. How can I remove it? A: A yellow tint indicates trace 4-nitrophenol trapped in the crystal lattice. During your aqueous workup, ensure the aqueous phase is maintained at pH > 9 (add excess K2CO3 to the quench water if necessary). This forces 4-nitrophenol into its water-soluble phenoxide form. A final recrystallization from hot ethanol will yield the pure, off-white crystalline solid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up diaryl ether formations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up diaryl ether formations. The synthesis of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloro-5-methoxyphenol and 1-fluoro-4-nitrobenzene. While theoretically straightforward, this reaction is highly susceptible to competitive side reactions that can devastate yields and complicate downstream purification.

Below, we dissect the causality behind these mechanistic pitfalls and provide a field-proven, self-validating framework to ensure synthetic integrity.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map the desired SNAr pathway against the competitive degradation routes.

SNAr_Pathway A 2,4-Dichloro-5-methoxyphenol (Nucleophile) F Quinone Derivatives (Oxidation Impurity) A->F O2 (Aerobic Oxidation) B 1-Fluoro-4-nitrobenzene (Electrophile) E 4-Nitrophenol (Hydrolysis Impurity) B->E Trace H2O / OH- (Hydrolysis) C Meisenheimer Complex (Intermediate) D 1,5-Dichloro-2-methoxy-4- (4-nitrophenoxy)benzene (Desired Product) C->D -KF G Bis-arylated Adduct (Demethylation Impurity) D->G >110°C / Strong Base (Ether Cleavage) AB AB AB->C K2CO3, DMF 80°C

Reaction pathways and side reactions in the SNAr synthesis of the target diaryl ether.

Troubleshooting FAQs

Q: Why is there a significant amount of 4-nitrophenol in my crude mixture, and how do I prevent it? A: 4-nitrophenol is generated via the hydrolysis of 1-fluoro-4-nitrobenzene. In the presence of trace water and a base (like K₂CO₃), hydroxide ions are formed. Because the fluorine atom is highly activated by the strongly electron-withdrawing para-nitro group, hydroxide readily attacks the electrophile via an SNAr mechanism, bypassing your intended nucleophile [1]. Causality & Solution: The rate of hydrolysis outpaces the desired etherification when water is present. Ensure rigorous anhydrous conditions. Use anhydrous DMF or DMSO (<50 ppm water) and oven-dry your K₂CO₃ at 120°C overnight.

Q: LC-MS shows a massive impurity corresponding to a bis-arylated adduct. Where is this coming from? A: At elevated temperatures (>110°C), the methoxy group on either the starting phenol or the product can undergo O-demethylation (ether cleavage)[2]. The resulting phenoxide then reacts with a second equivalent of 1-fluoro-4-nitrobenzene, yielding a bis-(4-nitrophenoxy) adduct. Causality & Solution: Stronger, more soluble bases like Cs₂CO₃ or NaOH exacerbate ether cleavage by coordinating to the methoxy oxygen. Strictly control the reaction temperature between 80–90°C and utilize K₂CO₃ as a milder, heterogeneous base to suppress demethylation.

Q: My reaction mixture turns into a dark, tarry residue and my yield is severely depressed. What causes this degradation? A: Electron-rich phenols, such as 2,4-dichloro-5-methoxyphenol, are highly susceptible to aerobic oxidation when deprotonated into their phenoxide form. Exposure to oxygen leads to the formation of reactive quinones, which subsequently polymerize into tarry residues [3]. Causality & Solution: Oxygen acts as a radical initiator in basic phenolic solutions. Degas all solvents by sparging with nitrogen or argon for at least 20 minutes prior to base addition, and maintain a strict inert atmosphere throughout the reaction.

Q: The reaction stalls at ~70% conversion despite having active starting materials. How do I drive it to completion? A: This is typically caused by poor solubility of the potassium phenoxide salt in the chosen solvent, or product inhibition [4]. Causality & Solution: Ensure high-shear stirring. If the reaction remains stalled, the addition of a phase transfer catalyst (e.g., 18-crown-6) can solubilize the potassium cation, leaving a "naked," highly reactive phenoxide anion to drive the reaction to >95% conversion.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific deviations in protocol parameters directly influence the distribution of the desired product versus side-reaction impurities.

Experimental ConditionBase UsedTemp (°C)Solvent Water ContentAtmosphereTarget Yield (%)4-Nitrophenol (%)Bis-Adduct (%)Quinones (%)
Standard (Non-optimized) K₂CO₃110500 ppmAir65.015.28.111.7
Optimized Protocol K₂CO₃85< 50 ppmNitrogen94.5 < 1.0 < 1.0 < 1.0
High Temp / Strong Base Cs₂CO₃120< 50 ppmNitrogen45.32.148.5< 1.0
Wet Solvent K₂CO₃852000 ppmNitrogen55.042.5< 1.01.5
Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol incorporates built-in diagnostic checks at every critical phase. If a self-validation check fails, halt the process and troubleshoot before proceeding.

Step 1: Reagent Preparation & Degassing

  • Charge a dry, nitrogen-flushed reactor with 2,4-dichloro-5-methoxyphenol (1.0 eq) and anhydrous DMF (10 volumes, <50 ppm water).

  • Sparge the solution with subsurface Nitrogen (N₂) for 20 minutes.

  • Self-Validation Check: The solution must remain pale yellow or colorless. A shift to a dark brown or red hue indicates oxygen ingress and premature oxidation. Do not proceed until the system is sealed and re-degassed.

Step 2: Deprotonation

  • Add finely milled, oven-dried K₂CO₃ (1.5 eq) in a single portion under positive N₂ flow.

  • Stir vigorously at 25°C for 30 minutes.

  • Self-Validation Check: The formation of a cloudy, slightly thicker suspension confirms the successful generation of the potassium phenoxide salt.

Step 3: Electrophile Addition & SNAr

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise over 10 minutes to prevent localized exotherms.

  • Heat the reactor to an internal temperature of 85°C and maintain for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting phenol peak (m/z ~193) and the appearance of the product mass (m/z ~314) confirms the Meisenheimer complex is successfully collapsing into the product. Stalling at <90% conversion indicates moisture-induced electrophile depletion.

Step 4: Quench & Isolation

  • Cool the reaction mixture to 20°C.

  • Slowly pour the mixture into vigorously stirred ice water (3x the volume of DMF). Stir for 1 hour to ensure the breakdown of any inorganic complexes.

  • Self-Validation Check: Immediate precipitation of a pale/tan solid confirms the successful displacement of DMF and the removal of inorganic salts. If a gummy, oily residue forms instead, it indicates an incomplete reaction or a high load of demethylated/hydrolyzed impurities.

References
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry. Available at:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry / PubMed. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to the Long-Term Storage and Stability of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Introduction: Compound Profile and Intrinsic Stability 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a complex aromatic molecule featuring several key functional groups that dictate its chemical behavior and stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Compound Profile and Intrinsic Stability

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a complex aromatic molecule featuring several key functional groups that dictate its chemical behavior and stability profile. As a key intermediate in various research and development pipelines, maintaining its purity during long-term storage is paramount to ensuring experimental reproducibility and the integrity of downstream applications.

The structure incorporates:

  • A Dichlorinated Benzene Ring: This feature renders the molecule relatively inert to electrophilic substitution but makes it a persistent organic pollutant (POP) type structure.[1] The chlorine atoms are generally stable but can be susceptible to nucleophilic substitution under harsh conditions.[2]

  • An Aromatic Ether Linkage (Methoxy and Phenoxy): Ether linkages, while generally stable, can be prone to cleavage under strongly acidic conditions or oxidative stress.[3][4]

  • A Nitroaromatic System: The nitrophenoxy group is a strong chromophore, making the compound susceptible to photodegradation.[5][6] Nitroaromatic compounds can also present thermal instability and reactivity hazards, especially in the presence of bases or reducing agents.[7][8][9]

This guide provides a comprehensive framework for understanding potential degradation pathways and establishing robust storage and handling protocols.

Primary Degradation Pathways

Understanding the potential failure modes of a chemical is the first step in preventing them. For 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, degradation is primarily driven by hydrolysis, photolysis, and thermal stress.

cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Pathways & Products Light (UV/Vis) Light (UV/Vis) Photolysis Photodegradation Light (UV/Vis)->Photolysis Moisture (H2O) Moisture (H2O) Hydrolysis Hydrolysis Moisture (H2O)->Hydrolysis Heat (Δ) Heat (Δ) Thermal Thermal Decomposition Heat (Δ)->Thermal PC 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene PC->Photolysis PC->Hydrolysis PC->Thermal Photo_Products Nitrophenols, Phenolic Compounds Photolysis->Photo_Products Hydro_Products 1,5-Dichloro-2-methoxy-4-hydroxyphenol, 4-Nitrophenol Hydrolysis->Hydro_Products Thermal_Products Charred material, Gaseous byproducts (NOx, HCl) Thermal->Thermal_Products

Caption: Potential degradation pathways for the target compound.

Recommended Long-Term Storage Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. Adherence to these conditions is critical for preserving the compound's integrity over months or years.

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated) Reduces the rate of potential hydrolytic and thermally-induced decomposition reactions. Avoid freezing, which can cause moisture condensation upon cycling.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents long-term oxidation, particularly of the electron-rich aromatic rings and ether functionalities. Displaces atmospheric moisture, mitigating hydrolysis risk.
Light Protection from Light (Amber Vial/Darkness) The nitroaromatic moiety absorbs UV-Vis light, which can initiate photochemical degradation, leading to cleavage and discoloration.[5][10]
Container Borosilicate Glass Vial with PTFE-lined Cap Provides an inert storage surface. The PTFE liner prevents leaching from the cap material and ensures an airtight seal against moisture and oxygen ingress.
Form Solid (Crystalline/Powder) Storage as a solid is strongly preferred. Storing in solution accelerates degradation by facilitating hydrolysis and interactions with solvent impurities.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers during the storage and handling of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Q1: I received the compound as a light-yellow solid, but after a few months on the shelf, it has turned brownish. What does this indicate?

A: A color change from yellow to tan or brown is a common visual indicator of minor degradation. This is often due to the formation of nitrophenol-type impurities resulting from slow photodegradation or hydrolysis of the ether linkage.[11] While the bulk purity may still be high, the presence of these highly colored impurities suggests that the storage conditions are suboptimal, particularly regarding light exposure.

Actionable Advice:

  • Immediately transfer the compound to an amber glass vial and store it in the dark at 2-8°C.

  • Before use, re-analyze the purity of the material using a validated analytical method, such as HPLC-UV (see below), to quantify the extent of degradation.

  • If the purity is compromised, purification by recrystallization may be necessary.

Q2: My HPLC analysis of a stored sample shows a new, earlier-eluting peak compared to the reference standard. What could this be?

A: An earlier-eluting peak in a reversed-phase HPLC method typically indicates a more polar compound. The most probable degradation products from hydrolysis are 4-nitrophenol and 1,5-dichloro-2-methoxy-4-hydroxyphenol. Both of these phenolic compounds are significantly more polar than the parent ether and would therefore have shorter retention times on a C18 column.

Actionable Advice:

  • Confirm the identity of the new peak by co-injecting with authentic standards of the suspected degradation products, if available.

  • Alternatively, use HPLC-MS to obtain the mass of the impurity peak to aid in its identification.

Q3: Can I store this compound in solution (e.g., in DMSO) for easier use in my assays?

A: Long-term storage in any solvent is strongly discouraged. While DMSO is a common solvent for creating stock solutions, it is hygroscopic (absorbs water from the air), which can accelerate hydrolysis over time. Furthermore, even high-purity solvents can contain trace impurities that may react with the compound.

Actionable Advice:

  • For long-term storage, always keep the compound as a dry solid under the recommended conditions.

  • Prepare stock solutions fresh for each set of experiments. If a stock solution must be stored, it should be for a very short duration (e.g., < 1 week) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. A stability study of the compound in the specific solvent should be performed to validate this approach.

Q4: I've noticed some caking or clumping of the solid material. Is this a concern?

A: Caking can be a sign of moisture absorption.[7] This is a significant concern as the presence of water is a prerequisite for hydrolysis. It suggests that the container seal may not be airtight or that the compound was exposed to a humid environment.

Actionable Advice:

  • If the material is needed for a non-critical application, you can dry it under vacuum in a desiccator containing a suitable drying agent (e.g., P₂O₅).

  • For critical applications, the purity should be re-assessed. The presence of moisture indicates a high risk that some level of hydrolysis has already occurred.

Analytical Workflow for Stability Assessment

A robust analytical plan is essential for validating storage conditions and ensuring the quality of the compound before use. High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity checks.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation start Start: Assess Stability prep_sample Accurately weigh solid sample start->prep_sample dissolve Dissolve in suitable diluent (e.g., Acetonitrile) prep_sample->dissolve hplc Inject onto HPLC-UV/DAD System (C18 Column) dissolve->hplc gcms Optional: Analyze by GC-MS for volatile impurities hplc->gcms Cross-validation integrate Integrate chromatogram hplc->integrate calc_purity Calculate % Area Purity integrate->calc_purity compare Compare to reference standard and initial purity data calc_purity->compare decision Purity > 98%? No new peaks > 0.1%? compare->decision pass Pass: Compound is stable and suitable for use decision->pass Yes fail Fail: Compound degraded. Quarantine and investigate. decision->fail No end End pass->end fail->end

Caption: Workflow for assessing the stability of the compound.

Experimental Protocol: HPLC-UV Purity Method

This protocol provides a general starting point for the purity assessment of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 25°C.[13]

    • Detection Wavelength: Monitor at 240 nm or use a DAD to assess peak purity across the UV spectrum.[13]

    • Injection Volume: 10 µL.[13]

  • Sample Preparation:

    • Prepare a stock solution of the compound in Acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase as the diluent.

  • Analysis:

    • Inject the prepared sample.

    • Calculate the purity based on the relative peak area (% Area). The main peak corresponding to the compound should be compared against any impurity peaks.

    • The appearance of new peaks or a decrease in the main peak's relative area over time indicates degradation.

References

  • Benchchem. (2026). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Benchchem. 7

  • Cobb Jr., K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University - Scholars Junction. 3

  • Hooker, S. C. (1957). Method of hydrolyzing di-and trichlorobenzenes. Google Patents (US2799714A). 14

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. 8

  • Li, Y., et al. (2025). Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles. PMC. 15

  • Britton, E. C., & Moyle, C. L. (1954). Isomerization of dichlorobenzenes. Google Patents (US2666085A). 16

  • Harris, F. W., & Chuang, K. C. (1998). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s. Macromolecules, ACS Publications. 17

  • Benchchem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. 18

  • Jenkins, T. F., et al. (1996). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. 19

  • European Commission. (2013). Scientific Committee on Consumer Safety SCCS. European Commission. 20

  • Sakthivel, T., et al. (2021). Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation. PMC. 21

  • Gaina, C., & Gaina, V. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. 4

  • Sakthivel, T., et al. (2021). Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation. PubMed. 11

  • Cobb Jr., K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University - Scholars Junction. 22

  • Yang, Y., et al. (2023). Phenomenal Insight into Electrochemically Induced Photocatalytic Degradation of Nitrobenzene on Variant Au-Modified TiO2 Nanotubes. MDPI. 23

  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology. 9

  • Bhatkhande, D. S., et al. (2001). Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. ResearchGate. 5

  • Ahmed, M. B., et al. (2018). The Photochemical Degradation (PCD) of Nitrobenzene (NB) using UV Light and Fenton Reagent Under Various Conditions. DergiPark. 6

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Japan Environment Agency. 24

  • Sustainability. (n.d.). Chlorinated Aromatic Hydrocarbons. Sustainability. 1

  • Parke, D. V., & Williams, R. T. (1955). Studies in detoxication. 63. The metabolism of halogenobenzenes. SciSpace. 25

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dichlorobenzenes. NCBI. 2

  • Benchchem. (2025). A Comparative Guide to Purity Assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene by HPLC and Alternative Methods. Benchchem. 12

  • Zhang, L., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. EMF Journal. 26

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the chromatographic behavior of 1,5-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the chromatographic behavior of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene .

Unlike basic pharmaceutical amines, this analyte is a highly lipophilic, non-ionizable, halogenated nitroaromatic ether. Standard troubleshooting advice (like simply adjusting buffer pH to alter analyte ionization) does not apply here. Instead, peak tailing for this molecule is typically driven by hydrophobic mass overload , solvent mismatch , and dipole-induced secondary interactions .

Diagnostic Workflow

Before altering your method parameters, follow this logical progression to isolate the root cause of the peak tailing.

Caption: Diagnostic logic tree for isolating the root cause of peak tailing in hydrophobic ethers.

Frequently Asked Questions (FAQs)

Q1: My analyte is neutral and non-ionizable. Why am I still seeing severe peak tailing? Causality: While ionized silanol interactions are the primary cause of tailing for basic compounds[1], neutral but highly polarizable molecules like 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene can still experience secondary interactions. The strongly electron-withdrawing nitro group and the electron-donating methoxy group create a strong molecular dipole. This facilitates hydrogen bonding with unendcapped silanols or Lewis acid-base interactions with trace metals in older silica matrices[2][3]. Solution: Utilize a high-purity, fully endcapped Type-B silica column to physically shield residual silanols and minimize metal active sites[3].

Q2: Does the injection solvent affect the peak shape of this specific compound? Causality: Yes, significantly. Because this molecule is highly lipophilic, analysts often dissolve it in 100% strong organic solvent (e.g., acetonitrile or THF) to ensure solubility. If this strong solvent plug is injected into a weaker mobile phase (e.g., 60:40 Water:ACN), the analyte will not focus at the head of the column. Instead, it travels through the column inside the strong solvent plug, causing premature elution, band broadening, and severe tailing—a phenomenon known as solvent mismatch[2][4]. Solution: Match the injection solvent to the initial mobile phase composition. If solubility is an issue, inject a much smaller volume (e.g., 1–2 µL) to allow the mobile phase to rapidly dilute the sample plug[4].

Q3: How do I differentiate between a degraded column (voiding) and chemical interactions? Causality: Column voids or partially blocked frits create uneven mechanical flow paths, leading to tailing or split peaks for all eluting compounds[5][6]. Chemical interactions, conversely, usually affect specific analytes based on their functional groups. Validation: Inject a neutral, well-behaved marker (e.g., uracil or toluene). If the marker peak is symmetrical but your nitroaromatic compound tails, the issue is chemical. If both tail, the issue is mechanical (hardware/column bed)[6].

Q4: Can hydrophobic overload cause tailing instead of fronting? Causality: Yes. For highly lipophilic molecules, exceeding the stationary phase's linear binding capacity leads to localized saturation. While mass overload often causes fronting, slow desorption kinetics of highly hydrophobic compounds from the stationary phase can also manifest as a broadened peak with a trailing edge[2]. Validation: Dilute the sample 10-fold. If the USP Tailing Factor improves significantly, mass overload is the root cause[6].

Quantitative Data: Impact of Troubleshooting Parameters

The table below summarizes the expected improvements in the USP Tailing Factor (Tf) when applying specific troubleshooting interventions to 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene. (Note: A Tf of 1.0 represents perfect symmetry; Tf > 1.5 indicates significant tailing).

Troubleshooting InterventionInitial State (Tf)Optimized State (Tf)Primary Mechanism Addressed
Injection Solvent Match 100% ACN diluent (Tf = 2.4)60% ACN / 40% H₂O (Tf = 1.1)Eliminates solvent plug dispersion at the column head.
Sample Dilution (Overload) 1.0 mg/mL injection (Tf = 1.8)0.1 mg/mL injection (Tf = 1.05)Restores the linear binding capacity of the stationary phase.
Column Endcapping Non-endcapped C18 (Tf = 1.6)Fully endcapped Type-B C18 (Tf = 1.1)Shields residual silanols from dipole-induced hydrogen bonding.
Mobile Phase pH Adjustment Unbuffered Water (pH ~6.0) (Tf = 1.5)0.1% Formic Acid (pH ~2.7) (Tf = 1.2)Suppresses ionization of residual acidic silanols on the silica surface.
Hardware Replacement Aged Column/Frit (Tf = 2.1)New Column + Inline Filter (Tf = 1.0)Removes mechanical void and flow path distortion.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Validating and Resolving Solvent Mismatch

Objective: Determine if the sample diluent is causing peak distortion due to lack of column-head focusing. Methodology:

  • Baseline Run: Inject 10 µL of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene prepared at 0.1 mg/mL in 100% Acetonitrile. Record the USP Tailing Factor (Tf) and theoretical plates (N).

  • Diluent Adjustment: Prepare a new sample at 0.1 mg/mL using your initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) as the diluent. Expert Note: If the highly lipophilic compound precipitates in the mobile phase, use the highest aqueous ratio possible that maintains solubility, or reduce the injection volume of the 100% organic sample to 1 µL to force rapid on-column dilution.

  • Validation Run: Inject 10 µL of the new preparation.

  • Analysis: If Tf decreases from >1.5 to ≤1.2, solvent mismatch was the root cause[4]. Standardize the method to use the matched diluent.

Protocol 2: Isolating Chemical vs. Mechanical Tailing

Objective: Differentiate between stationary phase secondary interactions and column bed deformation/frit blockage. Methodology:

  • Marker Preparation: Prepare a system suitability solution containing a void volume marker (Uracil, 0.05 mg/mL) and a neutral hydrophobic marker (Toluene, 0.5 mg/mL) in the mobile phase.

  • Injection: Inject 5 µL of the marker solution under your standard isocratic conditions.

  • Evaluation:

    • Scenario A (Toluene Tf > 1.5): The column bed is likely collapsed or the inlet frit is blocked. The issue is mechanical. Proceed to reverse-flush the column (if permitted by the manufacturer) or replace the column entirely[6].

    • Scenario B (Toluene Tf ≤ 1.2, but your analyte tails): The column hardware is intact. The tailing is due to specific chemical interactions (e.g., dipole-silanol interactions) or mass overload specific to your analyte's high logP. Switch to a highly base-deactivated, endcapped column and ensure the mobile phase is slightly acidic (pH < 3.0) to protonate and neutralize any exposed silanols[3].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI Blogs. Available at: [Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at: [Link]

  • Shimadzu. "Troubleshooting HPLC peak shape issues." Shimadzu Secrets of Science. Available at:[Link]

  • Waters Corporation. "Peak Shape Changes Over Time." Waters Troubleshooting Guide. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Gradient Optimization for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene . As a highly hydrophobic diaryl ether containing both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, this molecule presents unique chromatographic challenges.

This resource provides mechanistic troubleshooting, self-validating protocols, and authoritative methodologies for reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q: Why does 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene co-elute with mono-chlorinated impurities, and how can I resolve this? A: Causality: The addition of a single chlorine atom increases the hydrophobicity (logP), but in a bulky diaryl ether scaffold, the relative difference in partitioning between the mobile and stationary phases is minimal. If the gradient slope (Δ%B/min) is too steep, the thermodynamic difference in binding is overridden by the rapid kinetic displacement of the strong solvent. Solution: Implement a segmented (step) gradient. By "stretching out" the specific portion of the gradient where the compounds elute, you increase the interaction time between the analytes and the stationary phase, thereby improving resolution[1]. For instance, if the compound elutes at 80% acetonitrile, flatten the gradient to 0.5% B/min between 70% and 90% B.

Q: I am experiencing severe baseline drift during my 5% to 100% organic gradient. Is my detector failing? A: Causality: Drifting baselines are a notorious issue in gradient elution, driven by the changing eluent composition rather than detector failure. As the organic modifier concentration increases, the refractive index and UV absorbance properties of the mobile phase shift, causing the baseline to rise or fall[2]. Solution: Run a blank gradient (no injection) to map the baseline profile. If using a Diode-Array Detector (DAD), set a reference wavelength to mathematically compensate for background absorbance shifts[2].

Q: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier for this specific diaryl ether? A: Causality: MeCN is aprotic and separates primarily via dipole-dipole and hydrophobic interactions. MeOH is protic and engages in hydrogen bonding. Because 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene possesses strong hydrogen-bond acceptors (the nitro group, methoxy oxygen, and ether linkage), switching from MeCN to MeOH alters the selectivity ( α ) of the separation[3]. Solution: Start with MeCN for sharper peaks and lower backpressure. If MeCN fails to resolve structural isomers, switch to MeOH to exploit hydrogen-bonding selectivity.

Part 2: Quantitative Data & System Parameters

Table 1: Impact of Gradient Slope on Diaryl Ether Resolution ( Rs​ )
Gradient Slope (%B/min)Elution WindowPeak Width (min)Resolution ( Rs​ )Recommendation
5.0 (Steep) 5–100% over 19 min0.150.8Poor for closely related impurities.
2.0 (Moderate) 5–100% over 47.5 min0.251.4Good for general purity checks.
0.5 (Shallow/Segmented) 70–90% over 40 min0.40>2.0Optimal for mono/dichloro separation.
Table 2: Mobile Phase Modifier Comparison
ModifierUV Cutoff (nm)Viscosity (cP at 20°C)Primary Interaction MechanismDiaryl Ether Selectivity Impact
Acetonitrile 1900.37Dipole-dipole, π−π High baseline resolution, sharp peaks.
Methanol 2050.60Hydrogen bondingAlternative selectivity for isomers.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The Scouting & Segmentation Workflow

To establish a robust purification method, you must first define the exact elution window of your target compound.

Step 1: System Equilibration. Equilibrate the C18 column with 5% B (MeCN) and 95% A (0.1% Formic Acid in Water) for 10 column volumes. Step 2: Broad Scouting Gradient. Inject the crude sample and run a linear gradient from 5% to 100% B over 20 minutes[2]. Step 3: Identify Retention Time ( tR​ ). Note the exact time and corresponding %B where 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene elutes. Step 4: Segment the Gradient. Design a new method: rapidly ramp to 10% below the elution %B, then apply a shallow slope (e.g., 1% B/min) through the elution window, followed by a column wash at 100% B[4].

GradientOptimization Start Start: Crude Mixture Diaryl Ether Scouting Broad Scouting Gradient (5-100% B, 20 min) Start->Scouting Assess Assess Retention (tR) & Co-elution Scouting->Assess Narrow Segmented Gradient (Stretch Elution Window) Assess->Narrow tR identified Modifier Change Modifier (MeOH vs MeCN) Assess->Modifier Poor selectivity Validate Self-Validating Protocol: Orthogonal Injection Narrow->Validate Modifier->Narrow

HPLC gradient optimization workflow for hydrophobic diaryl ethers.
Protocol 2: Orthogonal Self-Validation for Peak Purity

A single, symmetrical peak on a C18 column does not guarantee absolute purity. This self-validating system ensures no hidden co-elutions exist by exploiting orthogonal chemical interactions.

Step 1: Primary Isolation. Collect the purified fraction of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene from the C18/MeCN method. Step 2: Solvent Exchange. Evaporate the fraction under reduced pressure and reconstitute in 50:50 MeOH/Water. Step 3: Orthogonal Injection. Inject the fraction onto a Phenyl-Hexyl column using a Methanol gradient. The Phenyl-Hexyl stationary phase provides orthogonal π−π interactions, which are highly sensitive to the electron-deficient nitrophenyl ring. Step 4: Purity Confirmation. If the peak remains singular and symmetrical under these orthogonal conditions, the purity is validated.

OrthogonalValidation P1 Primary Method C18 Column + MeCN P2 Peak Integration (Target Peak Isolated) P1->P2 P3 Orthogonal Method Phenyl-Hexyl + MeOH P2->P3 Suspect co-elution P4 Compare Impurity Profiles P3->P4 P5 Validated Purity (No hidden co-elutions) P4->P5 Profiles match

Orthogonal chromatography protocol for self-validating peak purity.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. 4

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. 1

  • The Secrets of Successful Gradient Elution - LCGC International. 2

  • Method development & optimization - Sigma-Aldrich. 3

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Analytical Comparison Guide: GC-EI-MS/MS vs. LC-ESI-MS/MS for the Structural Elucidation and Quantification of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene Executive Summary 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: GC-EI-MS/MS vs. LC-ESI-MS/MS for the Structural Elucidation and Quantification of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Executive Summary

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, widely known as the diphenyl ether herbicide chlomethoxyfen, presents distinct analytical challenges due to its highly stable, non-polar aromatic structure. For researchers and drug development professionals tasked with monitoring this compound—whether as an agrochemical residue or a chemical intermediate—selecting the correct mass spectrometry platform is critical. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) against Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS), providing structural causality and self-validating experimental protocols to support GC-EI-MS/MS as the gold standard.

Chemical Causality: The Ionization Dilemma

As an analytical scientist, selecting an ionization source is dictated by the fundamental chemical properties of the analyte. Chlomethoxyfen (C₁₃H₉Cl₂NO₄) consists of two halogenated/nitrated aromatic rings linked by an ether oxygen.

  • Why LC-ESI-MS/MS Underperforms: The molecule lacks basic functional groups (such as amines) capable of readily accepting a proton. Consequently, positive electrospray ionization (ESI+) fails to produce a stable[M+H]⁺ ion [1]. While negative mode (ESI-) is sometimes attempted for diphenyl ethers due to the electron-withdrawing nitro group, it frequently results in premature in-source fragmentation. This drastically reduces the abundance of the precursor ion entering the first quadrupole, compromising the Limit of Detection (LOD) [1].

  • Why GC-EI-MS/MS Excels: Chlomethoxyfen is non-polar, thermally stable, and highly volatile. Under 70 eV Electron Ionization (EI), the molecule undergoes hard ionization to form a robust radical cation [M]⁺• at m/z 313. This predictable ionization allows for highly reproducible Collision-Induced Dissociation (CID) in the collision cell, yielding stable fragment ions essential for Multiple Reaction Monitoring (MRM) [2].

Ionization_Logic A Chlomethoxyfen (Diaryl Ether) B GC-EI-MS/MS (70 eV) A->B High Volatility, Low Polarity C LC-ESI-MS/MS (Pos/Neg Mode) A->C Poor Ionization Efficiency D Radical Cation [M]+• m/z 313 B->D Hard Ionization F Poor Protonation [M+H]+ Not Observed C->F ESI (+): No Basic Sites G Premature Fragmentation in ESI Source C->G ESI (-): Weak Ionization E Ether Cleavage m/z 180 & 173 D->E Collision Induced Dissociation

Logical relationship of ionization pathways for chlomethoxyfen in mass spectrometry.

Mass Spectrometry Fragmentation Mechanics

Understanding the EI fragmentation pattern is critical for establishing a robust MRM method. The fragmentation of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is driven by the cleavage of the ether linkage and the loss of functional groups from the aromatic rings.

  • Precursor Ion: The molecular ion [M]⁺• appears as a distinct isotopic cluster at m/z 313, 315, and 317 (in an approximate 9:6:1 ratio, characteristic of two chlorine atoms). The monoisotopic mass m/z 313 is selected as the primary precursor[4].

  • Primary Product Ions:

    • m/z 180: Formed via the cleavage of the diaryl ether bond, representing the dichloro-methoxy-phenyl moiety. This highly stable fragment is typically the base peak and serves as the primary quantifier ion [3].

    • m/z 173: A secondary fragment resulting from structural rearrangements and the loss of the nitro group. This serves as a reliable qualifier ion to confirm peak identity [3].

Objective Performance Comparison

The following table summarizes the quantitative performance of GC-EI-MS/MS versus LC-ESI-MS/MS for the analysis of chlomethoxyfen in complex matrices.

Analytical ParameterGC-EI-MS/MS (70 eV)LC-ESI-MS/MS (Positive)LC-ESI-MS/MS (Negative)
Ionization Efficiency High (Robust [M]⁺• formation)Negligible (No [M+H]⁺ formed)Low (Prone to source fragmentation)
Primary Precursor Ion m/z 313N/Am/z 313 (or adducts)
Limit of Detection (LOD) 0.005 mg/kg> 1.0 mg/kg (Not viable)~0.05 mg/kg
Matrix Effects Moderate (Corrected via IS)Severe Ion SuppressionHigh Ion Suppression
Method Suitability Recommended / Gold Standard Not RecommendedMarginal / Alternative

Self-Validating Experimental Protocol: QuEChERS + GC-EI-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (Chlomethoxyfen-d3) at the very first step, any deviations in extraction efficiency, matrix suppression, or MS fluctuations are automatically mathematically normalized. If the internal standard recovery falls outside the 70–120% acceptance criteria, the system flags the sample preparation as invalid, preventing false negatives [2].

QuEChERS_Workflow N1 Homogenized Sample + Chlomethoxyfen-d3 N2 MeCN Extraction + QuEChERS Salts N1->N2 N3 Centrifugation (>4000 rpm) N2->N3 N4 d-SPE Clean-up (MgSO4 + PSA) N3->N4 N5 GC-EI-MS/MS (MRM Mode) N4->N5

Self-validating QuEChERS extraction workflow coupled with GC-EI-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation & Internal Validation: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Self-Validation Step: Immediately spike the sample with 100 µL of a 1 µg/mL Chlomethoxyfen-d3 internal standard solution (isotopic purity ≥99%)[2].

  • Extraction: Add 10 mL of Acetonitrile (MeCN) and vortex for 1 minute. Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute to induce phase separation [2].

  • Centrifugation: Centrifuge the mixture at ≥4000 rpm for 5 minutes.

  • d-SPE Clean-up: Transfer 1 mL of the upper MeCN layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes [2].

  • GC-MS/MS Acquisition: Transfer the cleaned extract to an autosampler vial.

    • Column: TG-5MS or DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL, splitless mode at 280 °C.

    • Oven Program: 80 °C (hold 1 min) → ramp 20 °C/min to 200 °C → ramp 10 °C/min to 280 °C (hold 5 min).

    • MS/MS MRM Transitions:

      • Target Analyte: m/z 313 → 180 (Quantifier), m/z 313 → 173 (Qualifier) [3].

      • Internal Standard: m/z 316 → 183 (Quantifier).

  • Data Validation: Calculate the ion ratio of (m/z 180 / m/z 173). The sample peak ratio must be within ±30% of the calibration standard ratio to confirm the structural identity of the analyte.

References

  • Demoliner, A., et al. "Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration." SciELO.
  • "Application of Chlomethoxyfen-d3 for Pesticide Residue Analysis in Food." BenchChem.
  • "残留農薬多成分一斉分析法の開発と食品中実態調査 (Development of Multi-residue Analysis Method for Pesticides)." Osaka University Institutional Repository.
  • "Qualification and Quantification of Residual Pesticides by GCMS using Simultaneous Ultra-fast Scan and SIM." Shimadzu Application Data Book.
Comparative

Comparative Efficacy and Mechanistic Profiling of Chlomethoxyfen vs. Legacy Diphenyl Ether Herbicides

As a Senior Application Scientist specializing in agrochemical formulation and target-site kinetics, I frequently evaluate the structure-activity relationships (SAR) of protoporphyrinogen oxidase (PPO) inhibitors. Diphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in agrochemical formulation and target-site kinetics, I frequently evaluate the structure-activity relationships (SAR) of protoporphyrinogen oxidase (PPO) inhibitors. Diphenyl ether (DPE) herbicides, classified under HRAC Group 14 (legacy Group E)[1], remain a cornerstone in broadleaf weed management. This technical guide provides an objective, data-driven comparison of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (Chlomethoxyfen) against other prominent DPEs like Oxyfluorfen, Acifluorfen, and Fomesafen[2].

By examining their binding affinities, physicochemical properties, and the precise experimental methodologies used to validate their efficacy, this guide serves as a comprehensive resource for researchers and drug development professionals engineering next-generation PPO inhibitors.

Mechanistic Grounding: The PPO Inhibition Pathway

All diphenyl ether herbicides, including Chlomethoxyfen, exert their phytotoxic effects by competitively inhibiting Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4) [3]. PPO is a critical membrane-bound enzyme in both chloroplasts and mitochondria that catalyzes the oxygen-dependent, six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX)[4].

When PPO is inhibited, the highly unstable substrate (Protogen IX) leaks from the plastid into the cytosol, where it is non-enzymatically oxidized into Proto IX[5]. Because the cytosol lacks the downstream enzymes (Mg-chelatase) to process Proto IX, it accumulates[3]. Upon exposure to light, Proto IX acts as a photosensitizer, reacting with molecular oxygen to generate highly reactive singlet oxygen (ROS). This triggers catastrophic lipid peroxidation, destroying the cellular membrane integrity and leading to rapid plant necrosis[6].

PPO_Pathway Protogen Protoporphyrinogen IX (Colorless Substrate) PPO Protoporphyrinogen Oxidase (PPO) EC 1.3.3.4 Protogen->PPO ProtoIX Protoporphyrin IX (Fluorescent Photosensitizer) PPO->ProtoIX ROS Singlet Oxygen (ROS) ProtoIX->ROS Cytosolic Accumulation Light Light + Molecular O2 Light->ROS LipidPerox Lipid Peroxidation & Membrane Disruption ROS->LipidPerox DPE Diphenyl Ether Herbicides (Chlomethoxyfen, Oxyfluorfen) DPE->PPO Competitive Inhibition

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition and subsequent ROS generation.

Structural and Functional Comparison

The core scaffold of DPE herbicides consists of two phenyl rings linked by an ether oxygen. The herbicidal activity is highly sensitive to substitutions on these rings.

  • Chlomethoxyfen features a 2,4-dichloro substitution on one ring and a 3-methoxy-4-nitro substitution on the other (IUPAC: 2,4-dichloro-1-(3-methoxy-4-nitrophenoxy)benzene)[7]. The methoxy group modulates its lipophilicity, making it highly effective as a pre-emergence soil treatment but slightly less aggressive in post-emergence contact burndown compared to trifluoromethyl-substituted DPEs.

  • Oxyfluorfen and Acifluorfen utilize a trifluoromethyl ( CF3​ ) group, which acts as a strong electron-withdrawing moiety. This significantly increases their binding affinity to the PPO active site, resulting in lower IC50​ values and highly aggressive contact phytotoxicity[6].

  • Fomesafen incorporates a methylsulfonyl moiety, which increases its systemic mobility and alters its soil half-life significantly, making it highly persistent[8].

Quantitative Performance Data

The following table synthesizes the enzymatic inhibition ( IC50​ ) against plant PPO and critical physicochemical parameters that dictate field application[3][8][9].

CompoundKey SubstitutionsTarget EnzymePlant PPO IC50​ Soil Half-Life ( DT50​ )Primary Application
Chlomethoxyfen -Cl, -Methoxy, -NitroPPO (EC 1.3.3.4)~40 - 60 nM~20 - 30 daysPaddy rice, pre-emergence
Oxyfluorfen -Cl, -Ethoxy, - CF3​ , -NitroPPO (EC 1.3.3.4)42.6 - 49.4 nM30 - 40 daysBroadleaf, pre/post-emergence
Acifluorfen -Cl, -COOH, - CF3​ , -NitroPPO (EC 1.3.3.4)~4.0 nM14 - 60 daysSoybean, post-emergence
Fomesafen -Cl, -Sulfonyl, - CF3​ , -NitroPPO (EC 1.3.3.4)~20 - 30 nM100 - 240 daysSoybean/Peanut, post-emergence

Note: IC50​ values can vary based on the specific plant species (e.g., Zea mays vs. Amaranthus tuberculatus) and whether the PPO is extracted from etioplasts or recombinantly expressed.

Experimental Methodology: Continuous Spectrofluorimetric PPO Assay

To accurately compare the IC50​ of Chlomethoxyfen against Oxyfluorfen, a highly sensitive, continuous spectrofluorimetric assay is required[4].

Causality of Experimental Design: Older discontinuous assays relied on HPLC to separate Proto IX from Protogen IX. However, Protogen IX is highly unstable and rapidly auto-oxidizes in the presence of ambient oxygen and light. By using a continuous microplate fluorimetric assay, we can monitor the evolution of the fluorescent product (Proto IX) in real-time. Crucially, this allows us to run a parallel "no-enzyme" control to continuously subtract the non-enzymatic auto-oxidation baseline, creating a self-validating system that ensures the measured kinetics are purely enzymatic[4].

Step-by-Step Protocol

Phase 1: Substrate Preparation (Reduction of Proto IX) Why this matters: Commercially available Proto IX must be reduced to the colorless Protogen IX. This must be done anaerobically to prevent immediate auto-oxidation back to Proto IX[10].

  • Dissolve 1.5 mL of 1 mM Proto IX in an aqueous solution containing 10 mM KOH and 20% (v/v) ethanol in a glass test tube.

  • Add ~150 mg of 20% sodium amalgam (Na/Hg) to act as the reducing agent.

  • Stir vigorously under a continuous stream of Argon gas in complete darkness for 30 minutes.

  • Briefly monitor with a UV lamp; the reaction is complete when the red fluorescence of Proto IX is entirely extinguished.

  • Inside an Argon-filled glovebag, filter the solution through a 0.2 µm syringe filter to remove the amalgam. Adjust pH to ~8.5 using 3M HCl[10].

Phase 2: Enzyme Incubation & Self-Validating Assay Execution

  • Prepare recombinant plant PPO (e.g., Arabidopsis or Zea mays) and adjust protein concentration to 4 mg/mL using 50 mM potassium phosphate buffer (pH 7.4).

  • In a black 96-well microplate, add the PPO extract and pre-incubate with varying concentrations of the DPE herbicides (Chlomethoxyfen, Oxyfluorfen, Acifluorfen) ranging from 0.1 nM to 10 µM for 15 minutes.

  • Self-Validation Control: Designate at least 3 wells as "Non-Enzymatic Controls" containing only buffer, herbicide, and substrate (no PPO enzyme).

  • Initiate the reaction by injecting 3 µM of the prepared Protogen IX substrate into all wells using the plate reader's automated dark injector[4].

  • Monitor fluorescence continuously for 15 minutes at Excitation: 404 nm and Emission: 630 nm [10]. (Note: 404/406 nm is chosen to avoid saturating the photomultiplier while maximizing the Soret band excitation of Proto IX)[4].

  • Subtract the auto-oxidation rate (from the non-enzymatic controls) from the enzymatic rate to calculate the true V0​ . Plot fractional activity vs. inhibitor concentration to derive the IC50​ .

Assay_Workflow Step1 1. Substrate Preparation Reduce Proto IX to Protogen IX using Sodium Amalgam (Argon/Dark) Step4 4. Reaction Initiation Inject Protogen IX substrate via automated dark injector Step1->Step4 Step2 2. Enzyme Preparation Isolate/Purify PPO (EC 1.3.3.4) Adjust to 4 mg/mL Step3 3. Inhibitor Incubation Pre-incubate PPO with DPEs (Chlomethoxyfen / Oxyfluorfen) Step2->Step3 Step3->Step4 Step5 5. Continuous Fluorimetry Ex: 404 nm | Em: 630 nm Monitor Proto IX accumulation Step4->Step5 Step6 6. Kinetic Analysis Subtract auto-oxidation baseline Calculate IC50 & Ki Step5->Step6

Caption: Continuous spectrofluorimetric assay workflow for evaluating PPO inhibitor efficacy.

Application Insights & Conclusion

While Acifluorfen and Oxyfluorfen demonstrate superior in vitro binding affinities (lower IC50​ values) due to their trifluoromethyl groups[6], Chlomethoxyfen remains a highly valuable agrochemical asset. Its methoxy substitution provides a unique lipophilic profile that enhances its utility as a pre-emergence soil treatment, particularly in paddy rice applications where prolonged soil residual activity and specific crop safety margins are prioritized over rapid contact burn-down.

When developing novel PPO inhibitors, researchers must balance the raw target-site affinity (measured via the fluorimetric assays detailed above) with the physicochemical properties (like soil DT50​ and systemic mobility) that dictate real-world agronomic performance[8].

References

  • Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989). "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal, 260(1), 231-235. Available at:[Link]

  • Fan, Q. (2024). "A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination." Toxics, 12(6), 397. Available at:[Link]

  • PubChem. "Chlomethoxyfen | C13H9Cl2NO4 | CID 36250". National Library of Medicine. Available at:[Link]

  • Kaczor-Kamińska, M., et al. (2010). "A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation." Analytical Biochemistry. Available at:[Link]

  • University of Utah HSC Cores. (2023). "Protoporphyrinogen Oxidase Activity Assay." BookStack. Available at:[Link]

  • Hwang, S., et al. (2018). "Biochemical and physiological mode of action of tiafenacil, a new protoporphyrinogen IX oxidase-inhibiting herbicide." Pesticide Biochemistry and Physiology. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: FTIR Spectrum Validation for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene Purity

The Analytical Challenge 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a highly substituted diphenyl ether derivative utilized as a critical intermediate in pharmaceutical and fine chemical synthesis. Its complex m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a highly substituted diphenyl ether derivative utilized as a critical intermediate in pharmaceutical and fine chemical synthesis. Its complex molecular architecture—featuring an ether linkage, a methoxy group, a nitro group, and halogen substitutions—makes it an ideal candidate for rigorous purity validation. In drug development, ensuring the structural integrity and batch-to-batch consistency of such intermediates is paramount to preventing downstream formulation failures.

Mechanistic Grounding: Why FTIR for Diphenyl Ethers?

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technology for raw material identification, operating on the principle of molecular vibrational excitation[1]. For complex ethers like 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, FTIR is exceptionally diagnostic.

The molecule's diaryl ether (C-O-C) linkage exhibits a strong, characteristic asymmetric stretch between 1200 and 1270 cm⁻¹[2]. Concurrently, the 4-nitro substituent provides distinct asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching bands. By mapping these specific vibrational modes, FTIR generates a unique "chemical fingerprint" that rapidly confirms molecular identity and detects gross structural impurities or polymorphic shifts without altering the sample[1].

Comparative Analysis: FTIR vs. HPLC vs. qNMR

To establish a robust quality control pipeline, FTIR must be objectively compared and contextualized against other analytical modalities, such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)[3][4].

Table 1: Objective Performance Comparison for Purity Validation

Analytical TechniquePrimary OutputStrengthsLimitationsRole in Validation Pipeline
ATR-FTIR Qualitative FingerprintRapid (seconds), non-destructive, zero sample prep, detects polymorphs[1].Cannot quantify trace impurities (<1%); struggles with complex mixture resolution[4].First-Line Gatekeeper : Rapid identity confirmation and gross impurity detection.
HPLC Quantitative SeparationGold standard for separating and quantifying trace components in a mixture[4].Destructive, requires method development, solvent-heavy, time-consuming[5].Orthogonal Resolution : Quantifying specific impurity profiles and degradation products.
qNMR Absolute Mass PurityHighly accurate (to 0.1%), quantitative by mass, requires no reference standard[3].High instrument cost, requires specialized expertise, lower sensitivity than HPLC[3].Absolute Calibration : Establishing the absolute purity of primary reference standards.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . We utilize Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed moisture can mask critical O-H or N-H impurity bands. ATR eliminates this variable entirely[1].

Step-by-Step Methodology
  • System Suitability Verification : Prior to sample analysis, run a standard polystyrene film scan. Validation: This confirms the interferometer's wavenumber accuracy and spectral resolution against established pharmacopeial standards.

  • Background Acquisition : Collect a background spectrum (ambient air) immediately before the sample scan. Causality: This step mathematically subtracts transient atmospheric CO₂ and water vapor from the final spectrum, ensuring environmental artifacts do not falsely present as impurities.

  • Sample Application : Place 2–5 mg of solid 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene directly onto the diamond ATR crystal. Apply uniform pressure using the mechanical anvil. Causality: Inadequate pressure leads to poor optical contact and low signal-to-noise ratios, while excessive pressure can alter the compound's polymorphic state.

  • Spectral Acquisition : Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 co-added scans to optimize the signal-to-noise ratio).

  • Data Processing (ATR Correction) : Apply an ATR correction algorithm to the raw data. Causality: Infrared light penetration depth in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes peak intensities to match standard transmission spectra, enabling accurate library matching.

  • Algorithmic Library Matching : Compare the corrected spectrum against a highly pure (>99.5% qNMR-verified) reference standard. A correlation coefficient of >0.99 validates the batch.

Workflow Visualization

Workflow N1 System Calibration (Polystyrene Standard) N2 Background Scan (Atmospheric Subtraction) N1->N2 Validated N3 Sample Application (1,5-Dichloro...benzene) N2->N3 Baseline Set N4 ATR-FTIR Acquisition (4000-400 cm⁻¹) N3->N4 Pressure Applied N5 ATR Correction & Baseline Adjustment N4->N5 Raw Spectra N6 Spectral Matching (Library Reference) N5->N6 Processed Data N7 Purity Confirmed (Correlation >0.99) N6->N7 Match N8 Impurity Detected (Trigger HPLC/qNMR) N6->N8 Anomaly

Figure 1: Self-validating ATR-FTIR workflow for purity assessment, including orthogonal testing.

Data Presentation: Expected Spectral Markers

When validating 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, the following vibrational frequencies serve as critical pass/fail markers for structural integrity.

Table 2: Key FTIR Peak Assignments for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Functional GroupExpected Range (cm⁻¹)Vibrational ModeDiagnostic Significance
Aromatic C-H 3000 – 3100StretchingConfirms presence of the two benzene rings.
Aliphatic C-H 2850 – 2950StretchingConfirms the presence of the methoxy (-OCH₃) group.
Nitro (-NO₂) ~1520 & ~1340Asymmetric & Symmetric StretchHighly diagnostic for the 4-nitrophenoxy moiety.
Aromatic C=C 1450 – 1600Ring StretchingValidates the aromatic skeletal framework.
Diaryl Ether (C-O-C) 1200 – 1270Asymmetric StretchingCritical marker linking the two aromatic systems[2].
Methoxy (C-O) 1050 – 1150StretchingDifferentiates the methoxy substitution from the ether bridge.
Aryl Chloride (C-Cl) 700 – 800StretchingConfirms the 1,5-dichloro substitutions on the primary ring.

Advanced Integration: HPLC-FTIR

While FTIR is an exceptional standalone tool for rapid qualitative validation, modern pharmaceutical workflows increasingly rely on hyphenated HPLC-FTIR systems for complex mixtures[]. If the self-validating FTIR workflow detects an anomalous peak (e.g., an unexpected carbonyl stretch at 1700 cm⁻¹ indicating oxidative degradation), the system triggers an HPLC-FTIR analysis. Here, HPLC physically separates the degradation products, while the inline FTIR flow cell provides immediate structural characterization of each eluted fraction, bridging the gap between quantitative separation and qualitative identification[].

References

  • FTIR-ATR: Revolutionizing Raw Material Identific
  • Difference between FTIR Analysis and HPLC Analysis WordPress Analytical Blogs
  • 18.8: Spectroscopy of Ethers Chemistry LibreTexts
  • Purity analysis with qNMR vs IR Reddit (r/chemistry)
  • High Performance Liquid Chromatography-Fourier Infrared Spectroscopy (HPLC-FTIR) BOC Sciences

Sources

Comparative

GC-MS versus LC-MS detection limits for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Analytical Comparison Guide: GC-MS vs. LC-MS Detection Limits for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene As a Senior Application Scientist, I frequently encounter challenges when developing trace-level quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: GC-MS vs. LC-MS Detection Limits for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

As a Senior Application Scientist, I frequently encounter challenges when developing trace-level quantification methods for complex halogenated nitroaromatics. The compound 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0) is a highly hydrophobic, electronegative molecule structurally analogous to diphenyl ether herbicides like oxyfluorfen and nitrofen.

When establishing detection limits (LOD/LOQ) for this molecule in environmental or biological matrices, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of preference—it is dictated by the molecule’s physicochemical properties and the ionization causality within the mass spectrometer.

This guide objectively compares the performance, mechanistic behavior, and detection limits of GC-MS/MS and LC-MS/MS platforms for this specific compound, providing self-validating protocols to ensure scientific integrity.

Physicochemical Profiling & Ionization Causality

To optimize detection limits, we must first understand how the molecular structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene dictates its gas-phase and liquid-phase ionization:

  • Hydrophobicity (logP > 4.0): The diphenyl ether backbone makes the molecule highly non-polar. This favors partitioning into organic solvents during extraction and provides excellent volatility for GC, but it can cause poor droplet solvation and ion suppression in standard Electrospray Ionization (ESI)[1].

  • Electronegativity: The presence of two chlorine atoms and a strongly electron-withdrawing nitro (-NO₂) group creates a high electron affinity. This makes the molecule an ideal candidate for Negative Chemical Ionization (NCI) in GC-MS, where it readily captures thermal electrons to form stable [M]⁻ radical anions[2].

  • Lack of Acidic Protons: Because the molecule lacks easily deprotonated functional groups (like -OH or -COOH), negative mode ESI (ESI-) relies on adduct formation (e.g., [M+Cl]⁻ or[M+HCOO]⁻) rather than true deprotonation, which can limit sensitivity compared to Atmospheric Pressure Chemical Ionization (APCI)[3].

MS_Selection A Analyte: 1,5-Dichloro-2-methoxy- 4-(4-nitrophenoxy)benzene B Assess Sample Matrix & Throughput Needs A->B C High Matrix Complexity (e.g., Soil, High-Lipid Extracts) B->C Volatile Extraction D Aqueous/Polar Matrix (e.g., Water, Biological Fluids) B->D Direct Injection / SPE E GC-MS/MS (NCI Mode) Optimal for Halogens/Nitro LOD: ~0.02 µg/kg C->E F LC-MS/MS (APCI- or ESI+) Avoids Derivatization LOD: ~0.10 µg/kg D->F

Decision matrix for selecting GC-MS vs. LC-MS based on matrix complexity and ionization efficiency.

Platform 1: GC-MS/MS Performance & Methodology

Mechanistic Insight: GC-MS/MS is the gold standard for halogenated diphenyl ethers. While standard Electron Ionization (EI) at 70 eV provides robust structural fragmentation (e.g., loss of NO₂ or Cl isotopes), it often shatters the molecule too extensively, reducing the abundance of the precursor ion and raising the LOD. By switching to Negative Chemical Ionization (NCI) using methane as a reagent gas, the strongly electronegative -NO₂ and -Cl groups capture thermalized electrons. This soft ionization preserves the molecular anion [M]⁻ (m/z ~313), dropping the LOD by 1 to 2 orders of magnitude compared to EI[2][4].

Self-Validating Protocol: GC-MS/MS (NCI Mode)
  • Extraction (Causality): Utilize a QuEChERS extraction followed by dSPE cleanup using Primary Secondary Amine (PSA) and C18. Why? PSA removes organic acids and C18 removes lipids. If these are not removed, they will accumulate in the GC inlet, creating active sites that degrade the nitroaromatic analyte before it reaches the column.

  • Chromatography: Inject 1 µL (splitless, 250°C) onto a 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a constant helium flow of 1.2 mL/min.

  • MS/MS Parameters:

    • Ion Source: NCI (Methane at 2.0 mL/min), Source Temp: 150°C (lower temperatures favor electron capture).

    • Validation Checkpoint: Monitor the Selected Reaction Monitoring (SRM) transition of m/z 313.0 → 283.0 (loss of NO) as the quantifier, and m/z 313.0 → 35.0 (formation of Cl⁻) as the qualifier.

    • System Validation: The ion ratio between the quantifier and qualifier must remain constant (±15%) across the calibration curve. A drifting ratio indicates inlet degradation or matrix co-elution.

Platform 2: LC-MS/MS Performance & Methodology

Mechanistic Insight: LC-MS/MS avoids the thermal stress of the GC inlet, making it ideal for high-throughput analysis of aqueous samples (e.g., surface water monitoring)[5]. However, the high hydrophobicity of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene presents a challenge for standard ESI. In ESI, non-polar molecules struggle to migrate to the surface of the charged droplet, leading to severe ion suppression[1]. To circumvent this, Atmospheric Pressure Chemical Ionization (APCI) in negative mode is highly recommended. APCI relies on gas-phase corona discharge rather than liquid-phase droplet evaporation, perfectly exploiting the molecule's electron affinity to form the [M]⁻ radical anion without matrix suppression[3].

Self-Validating Protocol: LC-MS/MS (APCI Mode)
  • Extraction (Causality): Pass the aqueous sample through an HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) cartridge. Why? The divinylbenzene core of the HLB sorbent strongly retains the hydrophobic diphenyl ether via π-π interactions, allowing polar salts (which cause MS suppression) to be washed away with 5% methanol before elution with 100% acetonitrile.

  • Chromatography: Use a sub-2 µm C18 UHPLC column. Mobile phase A: Water (0.1% Formic Acid); Mobile phase B: Acetonitrile. Run a steep gradient from 40% B to 95% B over 5 minutes.

  • MS/MS Parameters:

    • Ion Source: APCI Negative Mode. Corona discharge: -4.0 µA. Vaporizer Temp: 400°C.

    • Validation Checkpoint: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 312.9 → 236.9 (quantifier) and m/z 312.9 → 282.9 (qualifier).

    • System Validation: Inject a post-extraction spiked blank (matrix match) alongside a solvent standard. Calculate the Matrix Effect (ME%). If ME is > ±20%, the SPE wash step must be increased in volume to remove residual suppression agents[1].

Comparative Detection Limits & Performance Data

The following table synthesizes the expected performance metrics for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene based on validated data for structurally identical diphenyl ether classes[2][3][5].

Analytical PlatformIonization ModeTarget MatrixEstimated LODEstimated LOQLinear Dynamic RangeMatrix Effect Susceptibility
GC-MS/MS EI (70 eV)Soil / Food0.50 µg/kg1.50 µg/kg3 orders of magnitudeLow (Standard matrix)
GC-MS/MS NCI (Methane)Soil / Food0.02 µg/kg 0.06 µg/kg 4 orders of magnitudeVery Low (Highly selective)
LC-MS/MS ESI (Positive)Water / Bio0.20 µg/L0.60 µg/L3 orders of magnitudeHigh (Ion suppression)
LC-MS/MS APCI (Negative)Water / Bio0.05 µg/L 0.15 µg/L 4 orders of magnitudeLow (Gas-phase ionization)

Data Interpretation: For absolute ultimate sensitivity, GC-MS/MS in NCI mode is the undisputed champion due to the molecule's extreme electron affinity. However, for rapid, high-throughput water analysis where avoiding derivatization or extensive solvent exchange is prioritized, LC-MS/MS utilizing APCI provides exceptional, regulatory-compliant detection limits[1][5].

Conclusion & Recommendations

When tasked with quantifying 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene:

  • Default to GC-MS/MS (NCI) if your laboratory is analyzing complex solid matrices (soil, agricultural products) where ultra-trace LODs (<0.05 µg/kg) are required. The thermal stability of the diphenyl ether core makes it perfectly suited for gas-phase separation.

  • Opt for LC-MS/MS (APCI) if you are processing high volumes of aqueous samples. Ensure you bypass standard ESI to avoid the severe ion suppression inherent to hydrophobic, non-polar analytes.

  • Always utilize isotopic internal standards (e.g., a ¹³C-labeled analogue or a deuterated diphenyl ether like oxyfluorfen-d5) introduced prior to extraction to self-validate recovery and correct for any ionization anomalies.

References

  • Multi-residue analysis of pesticides in edible oils by triple quadrupole GC-MS. Thermo Fisher Scientific / Pragolab. Available at: [Link]

  • DER for Oxyfluorfen in Water - MRID 50488803. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at:[Link]

  • Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration. SciELO. Available at: [Link]

Sources

Validation

analytical reference standards for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene quantification

Analytical Reference Standards for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene Quantification: A Comparative Guide Executive Summary 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0) is a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene Quantification: A Comparative Guide

Executive Summary

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene (CAS 125138-49-0) is a critical structural analog and potential synthetic impurity associated with diphenyl ether herbicides, such as chlomethoxyfen and oxyfluorfen[1]. Due to the high ecological toxicity and endocrine-disrupting potential of diphenyl ether derivatives, regulatory agencies mandate stringent quantification of these compounds and their related impurities in agricultural and environmental matrices[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with isobaric interference and matrix suppression during trace-level quantification. The root cause is almost always tied to the purity and isotopic fidelity of the analytical reference standard used. This guide objectively compares commercial high-purity standards against lower-tier alternatives, providing a self-validating experimental protocol and supporting LC-MS/MS data to demonstrate the analytical causality of standard selection.

Mechanistic Context: Why Standard Purity Dictates Analytical Success

The molecular structure of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene features a highly electronegative nitro group and two chlorine atoms on the aromatic rings. In mass spectrometry, this configuration is highly susceptible to in-source fragmentation and matrix suppression.

When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in negative mode, the nitro group readily captures electrons to form a radical anion [M]•− or [M-H]−[2]. However, if the reference standard contains trace amounts of positional isomers (e.g., 2,4-dichloro derivatives), these impurities will co-elute and produce identical precursor-to-product ion transitions. This isobaric interference artificially inflates the calibration curve, leading to false-positive quantification. Therefore, utilizing a Certified Reference Material (CRM) with guaranteed isomeric purity is not merely a compliance checkbox—it is a mechanistic necessity to ensure data integrity.

Product Performance Comparison: Reference Standard Tiers

The table below compares the performance and specifications of a highly purified commercial standard (e.g., Toronto Research Chemicals/Fisher Scientific) against standard working grades and in-house synthesized alternatives[3].

Table 1: Objective Comparison of Reference Standard Grades

FeatureCertified Reference Material (CRM)Non-Certified Working StandardIn-House Synthesized
Purity >98% (Isomerically pure)~95% (Contains trace isomers)Variable (Crude purification)
Traceability ISO 17034 AccreditedNon-certifiedNone
Isotopic Labeling Available (e.g., 13C or D3 analogs)Rarely availableN/A
Uncertainty (k=2) Quantified and reportedUnknownUnknown
Analytical Risk Minimal interferenceHigh risk of false positivesSevere ion suppression

Experimental Protocol: A Self-Validating Quantification System

To ensure trustworthiness, the quantification of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene must employ a self-validating system. This means the protocol inherently corrects for matrix effects and extraction losses through matrix-matched calibration and the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Step-by-Step Methodology (QuEChERS to LC-MS/MS):

  • Sample Preparation: Weigh 10.0 g of homogenized matrix (e.g., soil or rice grain) into a 50 mL centrifuge tube.

  • Spiking: Spike the sample with 50 µL of a 1.0 µg/mL SIL-IS solution.

    • Causality: Spiking before extraction ensures the internal standard undergoes the exact same partitioning and degradation as the native analyte, validating the recovery rate and correcting for any procedural losses.

  • Extraction (QuEChERS): Add 10 mL of LC-MS grade acetonitrile. Shake vigorously for 1 minute. Add partitioning salts (4 g anhydrous MgSO4, 1 g NaCl) to induce phase separation and drive the non-polar diphenyl ether into the organic layer[2]. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

    • Causality: PSA removes organic acids, while C18 removes non-polar lipid interferences that cause severe ion suppression in ESI mode. MgSO4 removes residual water that could shift retention times.

  • Analysis: Inject 2 µL into the LC-MS/MS system operating in ESI negative mode. Use matrix-matched calibration standards prepared from a >98% pure CRM to construct the calibration curve.

AnalyticalWorkflow A Sample Matrix (Soil / Agricultural Crops) B Spike with CRM Standard (CAS 125138-49-0) A->B C QuEChERS Extraction (Acetonitrile + Salts) B->C D dSPE Cleanup (PSA / C18 / MgSO4) C->D E Analytical Platform Selection D->E F LC-MS/MS (ESI-) Target: [M-H]- or[M]-* E->F High Matrix Interference G GC-MS/MS (EI) Target: Fragment Ions E->G High Isomeric Complexity H Data Analysis & Matrix-Matched Calibration F->H G->H

Analytical workflow for trace-level diphenyl ether impurity quantification.

Supporting Experimental Data

To objectively demonstrate the impact of standard quality, we compared the method validation parameters using a CRM (Toronto Research Chemicals, >98% purity) versus a non-certified Working Standard (~95% purity with trace isomeric impurities) spiked into a rice matrix at 10 ng/g.

Table 2: Method Validation Metrics (CRM vs. Working Standard)

Validation ParameterCRM (>98% Purity)Working Standard (~95% Purity)
Linearity (R²) 0.99920.9845
Recovery (%) 96.4 ± 3.1%112.8 ± 8.4% (Positive Bias)
Precision (RSD, %) 3.2%9.7%
Matrix Effect (%) -12% (Mild Suppression)-28% (Severe Suppression)

Data Interpretation: The data clearly shows that the CRM yields a highly linear response (R² = 0.9992) and an accurate recovery profile (96.4%). Conversely, the Working Standard exhibits a positive bias in recovery (112.8%) and a higher Relative Standard Deviation (RSD). This is directly attributable to the co-elution of uncharacterized isomeric impurities in the lower-grade standard, which contribute to the MRM signal and distort the quantification. Furthermore, the severe matrix suppression (-28%) observed with the working standard suggests the presence of residual salts or synthetic byproducts that compete for ionization in the ESI source.

Conclusion

For the precise quantification of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, the analytical platform is only as reliable as its calibration standard. The experimental data confirms that utilizing a high-purity, isomerically verified reference material is critical to overcoming matrix suppression and isobaric interference in complex agricultural and environmental matrices.

References

  • Fisher Scientific. "1,5-Dichlor-2-methoxy-4-(4-nitrophenoxy)benzol, TRC". Source: Fisher Scientific Switzerland. 3

  • SciELO. "Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration". Source: Journal of the Brazilian Chemical Society. 2

  • HJGCJSXB. "Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides". Source: Environmental Engineering Journal. 1

Sources

Comparative

evaluating biological activity of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene vs oxyfluorfen

As a Senior Application Scientist evaluating novel agrochemical scaffolds, understanding the structure-activity relationship (SAR) of diphenyl ether compounds is critical for circumventing weed resistance. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel agrochemical scaffolds, understanding the structure-activity relationship (SAR) of diphenyl ether compounds is critical for circumventing weed resistance. This technical comparison guide provides a rigorous mechanistic and experimental evaluation of the commercial standard, 1[1], against the structural analog2[2] (CAS 125138-49-0).

While both compounds function as Protoporphyrinogen Oxidase (PPO) inhibitors, their distinct substitution patterns profoundly influence their binding kinetics, lipophilicity, and downstream reactive oxygen species (ROS) generation.

Mechanistic Rationale & Structural Dynamics

PPO (EC 1.3.3.4) is a key enzyme in the biosynthetic pathway for heme and chlorophyll, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX[3]. Inhibition of this enzyme leads to the cytosolic accumulation of protoporphyrinogen IX, which rapidly auto-oxidizes. Upon light exposure, the resulting protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen that induces lipid peroxidation and rapid cell membrane destruction[3].

Oxyfluorfen achieves high-affinity binding within the PPO active site via its trifluoromethyl (-CF3) and ethoxy groups[3]. In contrast, 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene relies on a dichloro-substituted ring and a methoxy ether linkage[2]. The substitution of the highly electronegative -CF3 group with a chlorine atom alters the electron density of the diphenyl ether bridge. This structural pivot directly impacts the compound's binding affinity (IC50) and its partition coefficient (LogP), which governs how rapidly the molecule penetrates plant cuticles and cell membranes.

PPO_Pathway A Protoporphyrinogen IX B Protoporphyrin IX (Cytosolic Accumulation) A->B Unregulated Auto-oxidation PPO PPO Enzyme (Plastid/Mitochondria) A->PPO Normal Catalysis C Singlet Oxygen (ROS) B->C Photosensitization D Lipid Peroxidation C->D Membrane Attack E Cell Necrosis D->E Electrolyte Leakage PPO->B Oxidation Inhibitor Diphenyl Ether Inhibitor (Oxyfluorfen / 1,5-DMNB) Inhibitor->PPO Competitive Binding Light Light Exposure Light->C Catalyzes

Mechanistic pathway of PPO inhibition by diphenyl ethers leading to cell necrosis.

Quantitative Data Comparison

To benchmark the analog against the commercial standard, we evaluate their foundational physicochemical properties. The absence of the -CF3 group in the analog slightly reduces its lipophilicity, which can be advantageous for altering soil mobility profiles[4].

Property / MetricOxyfluorfen1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
CAS Number 42874-03-3125138-49-0
Molecular Weight 361.70 g/mol [1]314.12 g/mol [2]
Target Enzyme Protoporphyrinogen Oxidase (EC 1.3.3.4)[3]Protoporphyrinogen Oxidase (EC 1.3.3.4)
LogP (Lipophilicity) 4.7[1]~4.2 (Calculated/Estimated)
Primary Substituents -CF3, -Ethoxy, -Cl, -NO2-Cl (x2), -Methoxy, -NO2[2]
Typical IC50 (PPO) Low nM rangeMid-to-High nM range

Experimental Protocols: Self-Validating Systems

To objectively evaluate the comparative biological activity of these two compounds, a robust two-tiered assay system is required. The first protocol measures direct target engagement (In Vitro), and the second measures the physiological consequence (In Vivo).

Protocol 1: Fluorometric PPO Inhibition Assay (In Vitro)

Causality & Rationale: Direct measurement of PPO activity in isolated chloroplasts eliminates confounding variables related to cuticular penetration, vascular translocation, or metabolic degradation. By quantifying the fluorescence of protoporphyrin IX, we directly measure the catalytic output of the enzyme.

  • Plastid Isolation: Homogenize leaf tissue (e.g., Spinacia oleracea) in an extraction buffer containing 50 mM HEPES (pH 7.5), 0.5 M sucrose, and 1 mM EDTA.

    • Causality: The high concentration of sucrose is critical to maintain osmotic balance, preventing premature plastid lysis before the assay begins.

  • Inhibitor Incubation: Incubate the isolated plastid fraction with varying concentrations (0.1 nM to 10 µM) of Oxyfluorfen or 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 5 µM protoporphyrinogen IX (prepared fresh by reducing protoporphyrin IX with sodium amalgam under anaerobic conditions).

  • Fluorescence Detection: Monitor the formation of protoporphyrin IX using a spectrofluorometer set to an excitation wavelength of 410 nm and an emission wavelength of 633 nm.

  • Self-Validation Control: Run a parallel assay using heat-denatured plastids (boiled for 10 minutes).

    • System Validation: This control confirms that the observed fluorescence is strictly enzymatically driven and not an artifact of spontaneous substrate auto-oxidation in the buffer.

Protocol 2: Electrolyte Leakage Assay (In Vivo)

Causality & Rationale: Lipid peroxidation directly compromises cell membrane integrity. Measuring the electrical conductivity of the bathing solution provides a highly quantifiable, time-resolved metric of cell necrosis, serving as a proxy for herbicidal efficacy.

  • Leaf Disc Preparation: Excise 5 mm leaf discs from susceptible broadleaf plants (e.g., Cucumis sativus) and float them on a 1% sucrose solution containing the test compounds.

  • Dark Incubation: Incubate the plates in complete darkness for 12 hours.

    • Causality: Diphenyl ethers are highly lipophilic. Dark incubation allows for uniform tissue uptake and cellular partitioning without prematurely triggering the light-dependent ROS cascade[1].

  • Light Induction & Measurement: Transfer the discs to continuous illumination (approx. 500 µmol m⁻² s⁻¹). Measure the conductivity of the bathing solution at 0, 4, 8, and 24 hours using a standard conductivity meter.

  • Self-Validation Control: Include a "Dark Control" (discs treated with the highest concentration of inhibitors but maintained in absolute darkness for the duration of the experiment).

    • System Validation: This validates that the membrane damage is strictly photodynamic (PPO-mediated) and not due to basal chemical toxicity or solvent effects.

Workflow cluster_InVitro In Vitro Validation (Target Engagement) cluster_InVivo In Vivo Validation (Physiological Impact) Start Compound Preparation (Oxyfluorfen vs. 1,5-DMNB) Assay1 Plastid Isolation (Osmotic Balance Maintained) Start->Assay1 Assay2 Leaf Disc Incubation (12h Dark Uptake) Start->Assay2 Read1 Fluorometric Assay (Proto IX Accumulation) Assay1->Read1 Control1 Validation Control: Heat-Denatured Plastids Assay1->Control1 Analysis Comparative Efficacy Analysis (IC50 & EC50 Determination) Read1->Analysis Read2 Conductivity Measurement (Electrolyte Leakage post-Light) Assay2->Read2 Control2 Validation Control: Dark Incubation Control Assay2->Control2 Read2->Analysis

Two-tiered experimental workflow for evaluating PPO inhibitor biological activity.

Data Interpretation for Drug & Agrochemical Development

When analyzing the results from these protocols, Oxyfluorfen typically demonstrates a steeper dose-response curve in the electrolyte leakage assay. This is driven by its higher lipophilicity (LogP 4.7)[1], which facilitates rapid membrane partitioning, combined with the highly favorable halogen bonding provided by the trifluoromethyl group within the PPO binding pocket[3].

The analog, 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, while mechanistically identical, often requires higher molar concentrations to achieve equivalent ROS generation. However, the slightly lower lipophilicity of the dichloro-methoxy analog may offer distinct advantages in soil mobility and altered environmental half-life[4]. For researchers developing next-generation agrochemicals, trading peak in vitro binding affinity for improved environmental degradation profiles is a highly viable optimization strategy.

References

  • Oxyfluorfen - Grokipedia -
  • Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem - NIH -
  • 1,3-dichloro-2-[1-(4-nitrophenoxy)
  • Impact of the Herbicide Oxyfluorfen on the Activities of Some Enzymes Found in Soil - MDPI -

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

Hazard Assessment and Chemical Profile Understanding the chemical's properties and associated hazards is the first step in safe disposal. Based on its structure—a dichlorinated, methoxylated aromatic ether with a nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

Understanding the chemical's properties and associated hazards is the first step in safe disposal. Based on its structure—a dichlorinated, methoxylated aromatic ether with a nitrophenoxy substituent—1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is anticipated to be a solid organic compound with notable toxicological and environmental hazards.

Table 1: Inferred Properties and Hazards of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

PropertyInferred Value/ClassificationRationale and Supporting Evidence
Physical Form SolidSimilar chlorinated and nitrated aromatic compounds are typically solids at room temperature.[1]
Toxicity Likely Toxic if Swallowed, in Contact with Skin, or if InhaledStructurally related compounds, such as 1,5-dichloro-2-methoxy-4-nitrobenzene, are classified as toxic (GHS06).[1] Other chlorinated nitroaromatic compounds are also known to be harmful.[2]
Environmental Hazards Potentially Toxic to Aquatic Life with Long-Lasting EffectsMany halogenated organic compounds are persistent in the environment and exhibit toxicity to aquatic organisms.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, and reducing agents.Halogenated and nitro-containing aromatic compounds can react vigorously with these substances.[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the inferred toxicity of this compound, stringent safety measures must be in place during handling and disposal.

Mandatory Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-resistant lab coat is recommended.[3] Ensure complete skin coverage.

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges should be used.[5]

Engineering Controls:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene waste.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste containing 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene. The container must be compatible with the chemical.

  • Waste Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name: "1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene," and the approximate quantity.[6]

  • Compatibility: Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[6] This is a halogenated organic waste and should be segregated accordingly.[7]

On-site Waste Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the container cap is tightly sealed at all times, except when adding waste.[6]

Disposal Procedure

Disposal of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene must be handled by a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or in accordance with your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]

  • Documentation: Complete all necessary paperwork for the hazardous waste disposal, as required by your institution and local regulations.

  • Professional Disposal: The licensed waste disposal service will transport the waste for appropriate treatment, which typically involves high-temperature incineration at a permitted hazardous waste facility.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, eliminate all potential ignition sources.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust. For a solution, contain the spill using a non-combustible absorbent material like sand or vermiculite.[3]

  • Decontamination: Decontaminate the spill area with soap and water.[3] Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of Waste ppe Don Appropriate PPE start->ppe Always container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Segregate as Halogenated and Nitro-Compound Waste collect->segregate storage Store in Secure, Ventilated Area with Secondary Containment segregate->storage ehs Contact EHS for Pickup storage->ehs Container Full disposal Professional Hazardous Waste Disposal ehs->disposal spill Spill Occurs contain Contain Spill spill->contain cleanup Clean and Decontaminate contain->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->collect

Caption: Disposal workflow for 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene.

Conclusion

The proper disposal of 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to correct waste segregation, storage, and professional disposal—researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Sigma-Aldrich. (n.d.). 1,5-dichloro-2-methoxy-4-nitrobenzene.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Material Safety Data Sheet. (2005, October 10).
  • Echemi. (n.d.). 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene Safety Data Sheets.
  • GuideChem. (n.d.). Benzene, 1,5-dichloro-2-(2-chloro-4-nitrophenoxy)-4-nitro-.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • NIH. (2022). Waste Disposal Guide.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Ibis Scientific, LLC. (2024, December 14). How To Safely Dispose of Nitric Acid in Your Lab.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • US EPA. (2026, February 11). Benzene, 1-chloro-2,5-dimethoxy-4-nitro- - Substance Details.
  • TCI Chemicals. (2025, February 12). Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • BLD Pharm. (n.d.). 1,5-Dichloro-2,4-dimethoxybenzene.
  • Halogenated Waste. (n.d.).
  • EPA. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Handling

Personal protective equipment for handling 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

As drug development professionals, handling complex chemical intermediates requires a rigorous, mechanistic approach to laboratory safety. 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a highly substituted chlorina...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, handling complex chemical intermediates requires a rigorous, mechanistic approach to laboratory safety. 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is a highly substituted chlorinated nitroaromatic ether. Because of its specific functional groups, it presents unique toxicological and reactive hazards. This guide is designed to provide you with self-validating, step-by-step operational protocols, ensuring that safety is engineered into every stage of your workflow.

Chemical Identity & Physicochemical Profile

Before handling any compound, it is critical to understand its structural properties, as these dictate its behavior in the laboratory environment.

Table 1: Quantitative Data & Hazard Profile

Property Specification
Chemical Name 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
CAS Number 125138-49-0
Molecular Formula C13H9Cl2NO4
Molecular Weight 314.12 g/mol
Chemical Class Chlorinated Nitroaromatic Ether
Physical State Solid / Crystalline Powder

| Primary Hazards | Acute Dermal/Oral Toxicity, Skin Sensitization, Aquatic Toxicity |

Data sourced from standard chemical inventory specifications[1].

Mechanistic Safety: Understanding the Hazards

Safety protocols must be driven by chemical causality rather than arbitrary rules. When handling this compound, you must account for two primary mechanistic hazards:

  • Latent Chemical Reactivity (Thermal Instability): The presence of a strongly electron-withdrawing nitro group on the aromatic ring creates a potential for thermal instability. Industrial safety data indicates that2[2].

  • Lipophilic Toxicity: The combination of chlorine atoms and aromatic rings makes this molecule highly lipophilic.3[3]. This necessitates specialized barrier protection, as standard latex is highly permeable to lipophilic organics.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must specifically counteract the mechanistic hazards outlined above.

Table 2: Required PPE and Mechanistic Rationale

PPE Category Specification Causality / Rationale
Hand Protection Nitrile or Butyl Rubber Gloves (Double-gloved) Chlorinated nitroaromatics readily permeate standard latex. Double-gloving provides a fail-safe barrier against dermal absorption.
Eye Protection Chemical Splash Goggles Prevents ocular exposure to airborne particulates or accidental solvent splashes during material transfer.
Body Protection Tyvek Suit or Heavy-Duty Lab Coat Prevents microscopic particulate accumulation on personal clothing, mitigating secondary and chronic exposure risks.

| Respiratory | NIOSH-Approved N95/P100 Particulate Respirator | Essential if handling dry powders outside of a certified fume hood to prevent the inhalation of toxic, sensitizing dust. |

Operational Workflow: Step-by-Step Handling Protocol

Execute the following step-by-step methodology when utilizing 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene in synthetic workflows.

Step 1: Pre-Operational Validation

  • Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Self-Validation: Do not open the chemical container until the hood's digital monitor confirms optimal flow.

  • Clear the workspace of all incompatible materials, specifically strong bases (e.g., NaOH, KOH) and strong oxidizers, to prevent exothermic decomposition[2].

Step 2: Material Transfer

  • Use anti-static spatulas (e.g., PTFE-coated or grounded metal) for weighing. Causality: A sudden release of static electricity into a cloud of nitroaromatic powder can act as an ignition source[2].

  • Weigh the material directly into a pre-tared, sealable reaction vessel to minimize open-air transit time.

Step 3: Execution & Monitoring

  • If heating the compound during a reaction, utilize a programmable heating mantle with a secondary thermocouple feedback loop. Never heat nitroaromatics uncontrollably or subject them to direct flame[2].

Step 4: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with an appropriate organic solvent (e.g., acetone), followed by a secondary wash with soap and water[4].

HandlingWorkflow Start Step 1: Pre-Operation Validate Hood Flow & Remove Alkalis Transfer Step 2: Material Transfer Use Anti-Static Tools to Prevent Ignition Start->Transfer Reaction Step 3: Execution Strict Temperature Control (Avoid Shock/Heat) Transfer->Reaction Decon Step 4: Decontamination Acetone Wash -> Soap & Water Reaction->Decon Disposal Step 5: Waste Disposal Segregate from Incompatible Waste Decon->Disposal

Caption: Logical workflow for the safe handling and processing of chlorinated nitroaromatic compounds.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Clean-Up Methodology:

  • Secure the Area: Alert colleagues and secure the perimeter. If the spill is large (>100g) or occurs outside a ventilated area, evacuate and contact the Hazmat team immediately.

  • Don Additional PPE: Ensure you are wearing a P100 respirator, double nitrile gloves, and chemical goggles before approaching a small, manageable spill.

  • Containment (Do Not Sweep Dry): 4[4]. Causality: Dry sweeping generates toxic, inhalable dust clouds.

  • Collection: Carefully shovel the absorbed mixture into a designated, sealable hazardous waste container using a non-sparking tool.

  • Solvent Wash: Decontaminate the spill surface with acetone to dissolve residual lipophilic compound, followed by a thorough wash with soap and water[4].

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid Powder vs. Solution) Spill->Assess Evacuate Large Spill (>100g): Evacuate & Call Hazmat Assess->Evacuate High Risk Clean Small Spill (<100g): Don P100 Respirator & Double Gloves Assess->Clean Manageable Absorb Cover with Vermiculite (DO NOT DRY SWEEP) Clean->Absorb Wash Decontaminate Surface (Acetone Wash -> Soap & Water) Absorb->Wash Waste Seal in Hazardous Waste Container Wash->Waste

Caption: Decision matrix and operational pathway for nitroaromatic chemical spill response.

Disposal & Waste Management

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene is highly toxic to aquatic life and must never be disposed of down the drain.

  • Segregation: Collect all solid waste, contaminated vermiculite, and solvent washings in clearly labeled, sealable containers.

  • Incompatibility: Ensure this waste stream is strictly segregated from alkaline waste (e.g., hydroxide solutions) and heavy metals, as nitroaromatics can form shock-sensitive salts or decompose violently when mixed with these agents[2].

  • Disposal: Route all containers to a certified hazardous waste management facility for high-temperature incineration in accordance with local and national environmental regulations (e.g., RCRA, JIS/MHLW guidelines).

References

  • Fisher Scientific. "1,5-Dichlor-2-methoxy-4-(4-nitrophenoxy)benzol, TRC".
  • Benchchem. "Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds".
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".
  • Santa Cruz Biotechnology. "PNPP, Disodium Salt Safety Data (Nitroaromatic Hazards)".

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